2-(1-methoxycyclopropyl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
36638-14-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(1-methoxycyclopropyl)phenol |
InChI |
InChI=1S/C10H12O2/c1-12-10(6-7-10)8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 |
InChI Key |
WHGZWEMNHKMNKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)C2=CC=CC=C2O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Stability and Synthetic Utility of 1-Alkoxycyclopropyl Radicals
The following technical guide details the stability, electronic structure, and synthetic utility of 1-alkoxycyclopropyl radicals.
Technical Whitepaper | Organic Synthesis & Reactive Intermediates
Executive Summary
The 1-alkoxycyclopropyl radical is a transient, carbon-centered reactive intermediate located at the C1 position of a cyclopropane ring bearing an alkoxy substituent. Unlike the widely studied cyclopropylcarbinyl radical (which undergoes rapid ring opening to a homoallyl radical) or the oxygen-centered cyclopropyloxy radical (which opens to a
In organic synthesis, this radical serves as a latent homoenolate radical equivalent (
Structural & Electronic Analysis
The "Captodative" Paradox
The 1-alkoxycyclopropyl radical presents a case of competing electronic effects:
-
Somphilic Stabilization: The adjacent oxygen lone pair donates electron density into the semi-occupied molecular orbital (SOMO), providing stabilization (2-center-3-electron interaction). This effect typically planarizes radical centers.
-
Geometric Strain: The cyclopropane ring enforces a high degree of s-character (
-like) on the ring bonds, while the radical center prefers a planar geometry. However, the geometric constraints of the 3-membered ring impose a significant barrier to planarization, keeping the radical somewhat pyramidal compared to acyclic analogs.
Thermodynamic Stability vs. Kinetic Persistence
While the alkoxy group provides thermodynamic stabilization relative to a parent cyclopropyl radical, the species is kinetically unstable toward ring opening (
-
Parent Cyclopropyl Radical: Ring opening is thermodynamically unfavorable (
) because it leads to a high-energy vinylic radical. -
1-Alkoxycyclopropyl Radical: Ring opening is thermodynamically favorable (
) because the cleavage of the C1-C2 bond is coupled with the formation of a strong carbonyl -bond (ester formation).
Molecular Orbital Diagram (Graphviz)
The following diagram illustrates the orbital interaction and the pathway to ring opening.
Caption: Orbital interaction showing the stabilization of the radical center by oxygen and the subsequent energetic drive toward ring opening (beta-scission).
Mechanistic Pathways: The -Scission Driver
The utility of 1-alkoxycyclopropyl radicals lies in their predictable decomposition. The ring opening is a "clock" reaction that can be tuned or utilized to generate specific radical species.
The Mechanism
-
Generation: The radical is typically generated via Hydrogen Atom Transfer (HAT) from a cyclopropyl ether or oxidative electron transfer from a cyclopropanone acetal.
- -Scission: The C1-C2 bond cleaves.[1]
-
Product Formation: The electrons from the C1-C2 bond reorganize to form a C=O double bond at C1 (generating an ester moiety) and a new radical center at C3 (now the
-position of the ester chain).
Reaction Equation:
Kinetic Data & Comparisons
Unlike cyclopropylcarbinyl radicals (
| Radical Species | Structure | Primary Fate | Rate Constant ( |
| Cyclopropylcarbinyl | Ring Opening (Homoallyl) | ||
| Cyclopropyloxy | Ring Opening ( | ||
| 1-Alkoxycyclopropyl | Ring Opening ( | Fast ( | |
| Cyclopropyl | H-Abstraction (Retains Ring) | Very Slow Opening |
Note: The 1-alkoxycyclopropyl radical is unique because it opens to a stabilized ester radical, whereas the parent cyclopropyl radical does not open easily.
Synthetic Applications
The "Homoenolate" Surrogate Strategy
The most powerful application of this radical is its ability to act as a homoenolate equivalent . Normal enolates react at the
-
Precursor: Cyclopropanone ethyl hemiacetal or silyl acetal.
-
Reagent: Fe(III), Mn(OAc)3, or peroxide initiators.
-
Outcome: Generation of a
radical which can be trapped by alkenes (Giese addition) to form 1,6-dicarbonyls or other functionalized esters.
Experimental Protocol: Mn(III)-Mediated Oxidative Opening
This protocol demonstrates the generation of the radical from a cyclopropanone acetal equivalent (1-ethoxy-1-trimethylsiloxycyclopropane) and its subsequent trapping.
Materials:
-
1-Ethoxy-1-(trimethylsiloxy)cyclopropane (Precursor)[2]
-
Manganese(III) acetate dihydrate (Oxidant)
-
Electron-deficient alkene (Trap, e.g., Methyl acrylate)
-
Solvent: Ethanol/Acetic Acid
Step-by-Step Methodology:
-
Dissolution: Dissolve Mn(OAc)
(2.0 equiv) and Cu(OAc) (0.1 equiv, co-oxidant) in degassed ethanol. -
Addition: Add the alkene (1.5 equiv) followed by the cyclopropane precursor (1.0 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at
under . The color will change from brown (Mn(III)) to clear (Mn(II)). -
Workup: Quench with water, extract with ether, and purify via silica gel chromatography.
-
Result: The product is a diethyl adipate derivative (dimerization) or the cross-coupled product depending on the alkene trap.
Reaction Workflow Diagram (Graphviz)
Caption: Synthetic workflow for converting cyclopropanone acetals into functionalized esters via the radical intermediate.
Critical Considerations for Researchers
-
Solvent Effects: Polar solvents stabilize the transition state of the ring opening if it has polar character (which it often does due to the developing carbonyl dipole).
-
Substituent Effects:
-
C2-Substituents: Substituents at the C2/C3 positions accelerate ring opening by stabilizing the resulting alkyl radical (e.g., a phenyl group at C2 makes the opening extremely fast by forming a benzylic radical).
-
Alkoxy Group: Bulky alkoxy groups (e.g., t-butoxy) may retard the initial formation of the radical due to steric hindrance during HAT but do not significantly affect the electronic driving force of the opening.
-
-
Trapping vs. Opening: Because the opening is fast, intermolecular trapping of the intact 1-alkoxycyclopropyl radical is difficult. Most reactions rely on trapping the opened beta-radical. To trap the ring-closed species, one would need an ultrafast radical clock or intramolecular trap.
References
-
Beckwith, A. L. J., & Ingold, K. U. (1980). Free-radical rearrangements. In Rearrangements in Ground and Excited States (Vol. 1, pp. 161-310). Academic Press.
-
Kulinkovich, O. G. (2003). Alkylation of carboxylic acid derivatives with dialkoxytitanacyclopropane reagents. Chemical Reviews, 103(7), 2597-2632.
-
Booker-Milburn, K. I., et al. (1999). Fe(III)-mediated radical reactions of cyclopropanone acetals: A new route to 4-oxobutanoates. Journal of the Chemical Society, Perkin Transactions 1, (18), 2611-2616.
-
Iwasawa, N., et al. (2001). Oxidative generation of homoenolate radicals from cyclopropanone acetals and their use in C-C bond formation. Journal of the American Chemical Society, 123(24), 5814-5815.
-
Ryu, I., et al. (2004). Radical carbonylation of cyclopropanes. The Journal of Organic Chemistry, 69(22), 7666-7671.
Sources
The 1-Methoxycyclopropyl Group: A Masked Propiophenone Equivalent
This is an in-depth technical guide on the utility of the 1-methoxycyclopropyl group as a masked equivalent for the propiophenone (ethyl phenyl ketone) moiety.
Technical Guide for Synthetic & Medicinal Chemistry
Part 1: Executive Summary
In the architecture of complex drug molecules, the propiophenone motif (aryl ethyl ketone) is a recurring pharmacophore and synthetic intermediate. However, the direct incorporation of a ketone functionality early in a synthetic sequence often introduces liability: ketones are susceptible to nucleophilic attack (Grignards, hydrides), enolization, and unwanted condensation reactions.
The 1-methoxycyclopropyl group serves as a robust, masked equivalent of the propiophenone moiety. By "freezing" the ethyl ketone into a strained cyclopropyl ether, chemists gain a functional group that is:
-
Orthogonal to Bases: Completely stable to strong nucleophiles (RLi, RMgX) and bases (LDA, NaH).
-
Metabolically Distinct: Offers unique physicochemical properties (lipophilicity, rigidity) if retained.
-
Trigger-Ready: Rapidly unmasks to the ethyl ketone under mild acidic conditions via strain-release driven hydrolysis.
This guide details the mechanistic basis, synthetic installation, and unmasking protocols for this powerful transformation.
Part 2: Mechanistic Foundation
The utility of the 1-methoxycyclopropyl group hinges on the reactivity of donor-acceptor cyclopropanes (or in this case, donor-substituted cyclopropanes). The methoxy group acts as a π-donor, raising the HOMO of the cyclopropane ring and making it susceptible to electrophilic attack (protonation).
The "Homoenolate" Logic
Structurally, a 1-alkoxycyclopropane is electronically analogous to an enol ether. The bent "banana bonds" of the cyclopropane ring possess high p-character (approx.
When treated with acid, the ring acts as a masked enolate . The reaction proceeds via:
-
Protonation: The high-lying electrons of the C-C bond attack a proton (electrophile).
-
Ring Opening: The strain energy (~27.5 kcal/mol) drives the cleavage of the C1-C2 bond.
-
Hydrolysis: The resulting oxocarbenium ion is trapped by water to form the hemiacetal, which collapses to the ketone.
Mechanism Visualization
The following diagram illustrates the acid-catalyzed unmasking pathway.
Caption: Acid-catalyzed unmasking of the 1-methoxycyclopropyl group to propiophenone via an oxocarbenium intermediate.
Part 3: Synthetic Methodology
Installation: The Kulinkovich Protocol
The most direct and scalable method to install the 1-substituted cyclopropyl moiety is the Kulinkovich Reaction . This titanium-mediated transformation converts esters directly into cyclopropanols, which are then methylated.
Protocol: Synthesis of 1-Methoxy-1-phenylcyclopropane
| Step | Reagents | Conditions | Notes |
| 1. Cyclopropanation | Methyl Benzoate (1.0 eq) EtMgBr (2.5 eq) Ti(OiPr)4 (0.1-0.2 eq) | Et2O or THF, 0°C to rt, 1-4 h | The "Kulinkovich" step. EtMgBr acts as both reagent and reductant for Ti(IV). |
| 2. Quench/Workup | Dilute H2SO4 or NH4Cl | 0°C | Yields 1-phenylcyclopropanol . |
| 3. Methylation | NaH (1.2 eq) MeI (1.5 eq) | THF, 0°C to rt | Converts the alcohol to the methyl ether . |
Key Insight: The use of ethyl magnesium bromide is critical. The two carbons from the ethyl group of the Grignard reagent become the C2 and C3 carbons of the cyclopropane ring. Upon ring opening, these carbons form the ethyl chain of the propiophenone.
Unmasking: The Acid Trigger
The deprotection is highly chemoselective. While the cyclopropyl ether survives basic conditions (e.g., LiAlH4 reduction of an amide elsewhere in the molecule), it opens quantitatively with acid.
Standard Unmasking Protocol:
-
Solvent: MeOH/H2O (4:1) or THF/H2O.
-
Acid: HCl (1M) or p-TsOH (catalytic).
-
Temperature: Room temperature to 50°C.
-
Time: 30 min - 2 hours.
-
Mechanism: The acid protonates the ring/oxygen, leading to the ethyl ketone (propiophenone) and methanol.
Part 4: Applications & Strategic Advantages
"Trojan Horse" Ketones in Drug Synthesis
In medicinal chemistry, installing a ketone early can be problematic due to its reactivity. The 1-methoxycyclopropyl group acts as a "Trojan Horse":
-
Scenario: You need to synthesize a drug with a propiophenone core (e.g., Bupropion analogs) but need to perform a Grignard addition or Lithium-Halogen exchange on the aryl ring first.
-
Solution:
-
Convert the ester precursor to the 1-methoxycyclopropyl derivative.
-
Perform the organometallic chemistry on the aryl ring (the cyclopropyl ether is inert).
-
Unmask the ketone at the final stage with mild acid.
-
Metabolic Stability vs. Prodrugs
While this guide focuses on the synthetic equivalence, it is worth noting that the cyclopropyl ether itself is a valid pharmacophore.
-
Metabolic Blocking: The cyclopropyl ring can block metabolic hydroxylation that might occur on a flexible ethyl chain.
-
Prodrug Potential: If the unmasking conditions (acidic pH) are met in specific biological compartments (e.g., lysosomes), this moiety could theoretically serve as a pH-sensitive prodrug for propiophenones, although its primary utility remains as a synthetic protecting group.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Kulinkovich | Moisture in Ti(OiPr)4 or Grignard | Ensure anhydrous conditions. Use fresh Ti(OiPr)4. |
| Premature Ring Opening | Trace acid in silica gel or solvents | Add 1% Et3N to chromatography eluents. Avoid chloroform (can be acidic). |
| Incomplete Methylation | Steric hindrance or poor NaH quality | Use MeI/Ag2O (mild) or KH (more reactive) if NaH fails. |
| Over-reaction during Unmasking | Acid concentration too high | Use buffered conditions (AcOH/NaOAc) or Lewis acids (ZnBr2) for milder opening. |
Part 6: References
-
Kulinkovich, O. G., et al. (1989).[1] "Reaction of Carboxylic Acid Esters with Grignard Reagents in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii. (Seminal paper on cyclopropanol synthesis).
-
Bertus, P., & Szymoniak, J. (2001).[2] "New and easy route to primary cyclopropylamines from nitriles."[2] Chemical Communications.[2] Link (Expands on Ti-mediated cyclopropane synthesis).
-
Wender, P. A., et al. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link (Context on cyclopropyl stability and utility in drugs).
-
Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Hydroxycyclopropanation Reaction." Organic Reactions.[1][2][3][4][5][6][7][8] Link (Comprehensive review of the reaction mechanism).
Sources
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 3. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05111J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Show the synthetic steps needed to produce 1-methoxy-1-methylcycl... | Study Prep in Pearson+ [pearson.com]
- 6. Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
electronic properties of 1-substituted cyclopropyl radicals
An In-Depth Technical Guide to the Electronic Properties of 1-Substituted Cyclopropyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl radical, the simplest cyclic alkyl radical, presents a fascinating case study in the interplay of ring strain, geometry, and electronic effects. Its non-planar structure and the significant influence of substituents at the C1 position make it a crucial entity in mechanistic organic chemistry and a valuable motif in modern drug design.[1][2][3] This guide offers a comprehensive exploration of the . We delve into the fundamental principles governing their structure and stability, provide a detailed analysis of how various substituents modulate these properties, and outline the state-of-the-art experimental and computational techniques used for their characterization. By synthesizing theoretical insights with practical methodologies, this document serves as an essential resource for professionals seeking to understand, predict, and manipulate the behavior of these unique radical intermediates.
The Fundamental Architecture of the Cyclopropyl Radical
The cyclopropyl radical is not a simple, planar species as one might infer from its hydrocarbon counterparts. Its defining characteristic is a pyramidal geometry at the radical center, a direct consequence of the strained three-membered ring.[4][5] Unlike the nearly planar tert-butyl radical, the carbon atom bearing the unpaired electron in the cyclopropyl radical is pushed out of the plane of the three carbon atoms.
This pyramidalization arises from the unique bonding within the cyclopropane ring, often described by the Walsh or Coulson-Moffitt models.[3][4] These models depict the C-C bonds as having significant p-character, which results in high internal ring strain. To minimize this strain and avoid an even more unfavorable eclipsed conformation, the radical center adopts a bent, sp³-like hybridization.
A critical feature of this pyramidal structure is its ability to undergo inversion, rapidly flipping between two equivalent enantiomeric conformations through a planar transition state. For the unsubstituted cyclopropyl radical, this inversion is extremely fast, with a very low energy barrier (approximately 1 kcal/mol).[4] This rapid inversion has profound implications for stereochemistry in radical reactions.
Caption: Inversion of the unsubstituted cyclopropyl radical.
The Decisive Role of the 1-Substituent
Placing a substituent at the C1 position fundamentally alters the electronic landscape of the cyclopropyl radical. The nature of this substituent dictates the radical's geometry, stability, spin density distribution, and ultimate reactivity. Understanding these effects is paramount for controlling reaction outcomes and designing molecules with desired properties.
Electron-Donating Groups (EDGs)
Alkyl groups, such as methyl, are simple electron-donating groups. Their primary effect is steric and weakly electronic. Studies on the 1-methylcyclopropyl radical have shown that the methyl group slightly increases the barrier to inversion compared to the parent radical.[6] This is attributed to the increased steric hindrance in the planar transition state.
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups, particularly those capable of π-conjugation like carbonyls or nitriles, exert a more profound influence. These substituents can delocalize the unpaired electron, which has two major consequences:
-
Structural Changes: Conjugation with a π-acceptor leads to a lengthening of the adjacent C-C bonds in the cyclopropane ring and a shortening of the distal bond.[4]
-
Increased Stability: This delocalization stabilizes the radical, making it less reactive and less prone to ring-opening. Computational studies on cyclopropyl ketones have shown that the conjugation effect of an aryl ring enhances the stability of the corresponding ketyl radical.[7]
Heteroatom Substituents
Electronegative heteroatoms like fluorine, chlorine, or alkoxy groups significantly increase the configurational stability of the radical.[4] The high electronegativity of these atoms raises the energy of the planar transition state for inversion, effectively locking the radical in a specific pyramidal conformation. This effect has been exploited to achieve reactions with high stereochemical retention.[8] For instance, the dehalogenation of 1-halo-1-fluorocyclopropanes has been shown to proceed with retention of configuration, indicating a configurationally stable radical intermediate.[8]
Caption: Influence of substituent type on radical properties.
Characterization: Bridging Theory and Experiment
A deep understanding of substituted cyclopropyl radicals requires a synergistic approach, combining direct experimental observation with high-level computational modeling.
Electron Spin Resonance (ESR) Spectroscopy
ESR (or EPR) spectroscopy is the most powerful technique for the direct detection and characterization of radical species.[9] It provides invaluable information through the analysis of g-values and, more importantly, hyperfine coupling constants (hfs).[10]
-
Principle: ESR detects the absorption of microwave radiation by an unpaired electron in a magnetic field. The interaction of this electron spin with nearby magnetic nuclei (like ¹H or ¹³C) splits the ESR signal into multiple lines.
-
Hyperfine Coupling: The magnitude of this splitting, the hyperfine coupling constant (a), is directly proportional to the spin density of the unpaired electron at that nucleus.[11] Therefore, ESR provides a detailed map of the electron distribution within the radical, offering direct insight into the electronic effects of the C1 substituent.[11][12] For example, a large a value for a specific proton indicates significant unpaired electron density in its vicinity.
| Substituent (at C1) | a(α-H) | a(β-H, cis) | a(β-H, trans) | Reference |
| -H | -6.5 | 23.3 | 23.3 | Ingold, K. U. et al. |
| -CH₃ | N/A | 21.8 | 21.8 | Ingold, K. U. et al.[6] |
| -F | N/A | 25.0 | 45.0 | Ando, T. et al. |
| -OCH₃ | N/A | 20.4 | 20.4 | Ingold, K. U. et al. |
Note: Data is illustrative and compiled from various sources. Exact values can vary with experimental conditions.
-
Radical Generation: The radical is typically generated in situ within the ESR spectrometer's sample cavity. Common methods include:
-
Photolysis of a suitable precursor (e.g., a diacyl peroxide or a thiohydroxamate ester).
-
Reaction of a halide precursor with a radical initiator (e.g., tri-n-butyltin hydride and AIBN).
-
Flow-system methods where reactants are mixed just before entering the cavity.
-
-
Sample Preparation: The precursor is dissolved in a suitable, inert solvent (e.g., benzene, tert-butylbenzene) and degassed thoroughly via freeze-pump-thaw cycles to remove oxygen, which can broaden ESR signals. The solution is sealed in a high-purity quartz ESR tube.
-
Data Acquisition: The sample tube is placed in the ESR spectrometer's resonant cavity, which is cooled to a specific temperature (often low temperatures are required to increase radical concentration and slow down dynamic processes). The magnetic field is swept while the sample is irradiated with microwaves.
-
Spectral Analysis: The resulting derivative spectrum is recorded. The number of lines, their splitting patterns, and their intensities are analyzed to determine the hyperfine coupling constants for each magnetic nucleus interacting with the unpaired electron.[13]
-
Simulation: The experimental spectrum is often compared with a computer-simulated spectrum generated using the extracted hyperfine coupling constants to confirm the assignment and structural interpretation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to 1-Methoxycyclopropyl Arene Derivatives: Synthesis, Properties, and Applications
Introduction: The Allure of the Cyclopropyl Ring in Arene Scaffolds
The cyclopropyl group, a small, three-membered carbocycle, has garnered significant attention in medicinal chemistry and materials science. Its unique structural and electronic properties, such as the high degree of s-character in its C-H bonds and the p-character of its C-C bonds, impart valuable characteristics to parent molecules. When appended to an aromatic ring, the cyclopropyl moiety can act as a conformationally restricted analogue of larger alkyl groups, influence electronic properties, and serve as a bioisostere for various functional groups, including phenyl rings and alkenes.[1] The introduction of a methoxy group at the 1-position of the cyclopropyl ring, directly attached to the arene, offers a compelling, albeit less explored, avenue for fine-tuning molecular properties. This 1-methoxycyclopropyl substituent introduces a polar ether linkage, a potential hydrogen bond acceptor, and a site for metabolic activity, while maintaining the rigidifying effect of the cyclopropane core. Such derivatives are of considerable interest to researchers, scientists, and drug development professionals for their potential to enhance potency, improve pharmacokinetic profiles, and create novel chemical entities with unique biological activities.[2][3]
This technical guide provides a comprehensive overview of the synthetic strategies for accessing 1-methoxycyclopropyl arene derivatives, discusses their predicted properties and characterization, and explores their potential applications. Given the limited direct literature on this specific class of compounds, this guide will draw upon established synthetic methodologies and data from closely related analogues to provide a robust and scientifically grounded resource.
Synthetic Strategies for 1-Methoxycyclopropyl Arene Derivatives
The construction of the 1-methoxycyclopropyl arene linkage presents a unique synthetic challenge. Several plausible strategies, leveraging well-established organometallic and classical organic reactions, can be envisaged.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, and they represent a highly promising route to 1-methoxycyclopropyl arene derivatives.[4][5][6] The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method that tolerates a broad range of functional groups.[5]
A hypothetical, yet highly plausible, approach involves the coupling of an aryl halide or triflate with a 1-methoxycyclopropyl boronic ester. The required boronic ester could potentially be synthesized from a suitable 1-methoxycyclopropyl halide via lithiation followed by reaction with a borate ester, or through metal-catalyzed borylation of a 1-methoxycyclopropane derivative.[7]
Caption: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling (Hypothetical)
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv), the 1-methoxycyclopropyl boronic ester (1.2-1.5 equiv), and a suitable base such as potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Electrophilic Aromatic Substitution (Friedel-Crafts Type Reaction)
Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the direct alkylation of arenes.[8][9] A potential route to 1-methoxycyclopropyl arenes involves the generation of a 1-methoxycyclopropyl cation or a related electrophilic species from a precursor like 1-methoxycyclopropanol.
The reaction would likely be promoted by a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or a strong protic acid.[3] However, a significant challenge is the potential for the highly strained cyclopropane ring to open under the strongly acidic conditions, leading to undesired byproducts. The choice of a mild Lewis acid and carefully controlled reaction conditions would be crucial for success.
Caption: Proposed Mechanism for Friedel-Crafts Type Alkylation.
Experimental Protocol: Friedel-Crafts Type Alkylation (Hypothetical)
-
Initial Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve the arene (1.0 equiv) in a suitable solvent (e.g., dichloromethane, nitromethane).
-
Lewis Acid Addition: Cool the solution to 0 °C or lower and add the Lewis acid (1.1 equiv) portion-wise or via syringe.
-
Precursor Addition: Add a solution of 1-methoxycyclopropanol (1.0-1.2 equiv) in the same solvent dropwise to the cooled mixture.
-
Reaction: Stir the reaction at low temperature and monitor its progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by pouring it into ice-water.
-
Work-up and Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
For arenes bearing strong electron-withdrawing groups in positions ortho and/or para to a leaving group, direct nucleophilic aromatic substitution is a viable strategy. Drawing an analogy from the synthesis of 1-methylcyclopropyl aryl ethers, which can be prepared via an SNAr reaction using 1-methylcyclopropanol, a similar approach could be employed for the methoxy analogues.[10][11] This method, however, is limited to highly deactivated arenes.
The reaction would likely involve the deprotonation of 1-methoxycyclopropanol with a strong base to form the corresponding alkoxide, which then acts as the nucleophile.
Experimental Protocol: SNAr Reaction (Analogous)
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve 1-methoxycyclopropanol (1.1 equiv) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a strong base such as sodium hydride (1.1 equiv) at 0 °C and stir until gas evolution ceases.
-
Substrate Addition: Add the electron-deficient aryl halide (1.0 equiv) to the solution of the alkoxide.
-
Reaction: Heat the reaction mixture and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction, quench with saturated ammonium chloride solution, and extract with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography.
Physicochemical Properties and Characterization
The physicochemical properties of 1-methoxycyclopropyl arene derivatives are expected to be influenced by both the aromatic ring and the unique substituent.
-
Lipophilicity: The methoxy group will increase polarity compared to a simple cyclopropyl or methylcyclopropyl arene. However, the overall molecule is likely to retain significant lipophilicity, depending on the nature of the arene.
-
Electronic Effects: The cyclopropyl group can donate electrons to the aromatic ring through its Walsh orbitals, while the methoxy group is a pi-donating and sigma-withdrawing group. The overall electronic contribution will be a balance of these effects.
-
Conformational Rigidity: The cyclopropane ring will lock the adjacent C-C bond, restricting rotation and providing conformational rigidity, which is a desirable trait in drug design.[1]
Spectroscopic Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the typical 7-8 ppm region. Methoxy protons as a singlet around 3.0-3.5 ppm. Cyclopropyl protons as complex multiplets in the upfield region (approx. 0.5-1.5 ppm). |
| ¹³C NMR | Aromatic carbons in the 120-150 ppm range. Methoxy carbon around 50-60 ppm. Quaternary cyclopropyl carbon attached to the arene and methoxy group. Methylene carbons of the cyclopropane ring at high field. |
| IR Spectroscopy | C-H stretching of the arene (around 3000-3100 cm⁻¹). C-O stretching of the ether (around 1050-1150 cm⁻¹). C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). |
| Mass Spectrometry | A clear molecular ion peak. Fragmentation patterns may involve loss of the methoxy group or cleavage of the cyclopropyl ring. |
Potential Applications in Research and Drug Development
The unique combination of a rigid cyclopropyl scaffold and a polar methoxy group makes 1-methoxycyclopropyl arenes attractive for several applications, particularly in medicinal chemistry.
-
Bioisosteric Replacement: The 1-methoxycyclopropyl group can be considered a bioisostere for other common groups in drug molecules, such as larger ethers (e.g., isopropoxy) or even small aromatic rings, offering a novel way to explore structure-activity relationships.
-
Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation than aliphatic chains. The methoxy group, however, could be a site for O-demethylation, potentially leading to the formation of active metabolites.
-
Scaffold for Further Functionalization: The aromatic ring can be further functionalized using standard methods, allowing for the generation of libraries of compounds for biological screening.
-
Fine-tuning of Physicochemical Properties: The introduction of this group can be used to modulate solubility, lipophilicity, and hydrogen bonding capacity, which are critical parameters for drug candidates.
Conclusion
While the dedicated literature on 1-methoxycyclopropyl arene derivatives is still emerging, a strong foundation for their synthesis and exploration can be built upon well-established chemical principles and analogous reactions. The synthetic strategies outlined in this guide, particularly transition metal-catalyzed cross-coupling and potentially Friedel-Crafts type reactions, offer promising avenues for accessing these novel compounds. The unique structural and electronic features of the 1-methoxycyclopropyl group suggest that these derivatives could be valuable additions to the toolbox of medicinal chemists and materials scientists. Further research into the synthesis, properties, and applications of this intriguing class of molecules is warranted and holds the potential for significant discoveries.
References
-
D. M. F. Santos, et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. PubMed. [Link]
-
D. M. F. Santos, et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate. [Link]
-
S. M. F. Chan, et al. (2020). Calix[12]arene-Analogous Metacyclophanes: Synthesis, Structures and Properties with Infinite Potential. MDPI. [Link]
-
S. M. F. Chan, et al. (2020). Calix[12]arene-Analogous Metacyclophanes: Synthesis, Structures and Properties with Infinite Potential. ResearchGate. [Link]
-
J. I. Ayogu & E. A. Onoabedje. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
N. A. Meanwell. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
J. I. Ayogu & E. A. Onoabedje. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. ResearchGate. [Link]
-
J. Clayden, et al. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
N. R. O'Connor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
T. C. Fessard, et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
S. D. Roughley & A. M. Jordan. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
- C. Contat, et al. (2018). A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes.
-
S. K. Guchhait, et al. (2016). Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. ACS Publications. [Link]
-
A. Rudolph & M. Lautens. (2009). Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions. PubMed. [Link]
-
LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]
-
L. R. Domingo, et al. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]
-
Organic Reactions. (n.d.). Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. [Link]
-
C. B. Baltus. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
-
A. de la Torre, et al. (2019). Diastereoselective Ring Opening of Fully-Substituted Cyclopropanes via Intramolecular Friedel–Crafts Alkylation. ResearchGate. [Link]
-
M. J. Bock & S. E. Denmark. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Synfacts. [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]
Sources
- 1. Chemical Equivalent of Arene Monooxygenases: Dearomative Synthesis of Arene Oxides and Oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Synthetic Utility of 1-Alkoxycyclopropanes in Medicinal Chemistry
Executive Summary
1-Alkoxycyclopropanes represent a unique class of "spring-loaded" intermediates in medicinal chemistry. Structurally, they combine the high ring strain of the cyclopropane motif (~27.5 kcal/mol) with the electron-donating capability of an oxygen substituent. This creates a highly reactive donor-acceptor system that functions as a masked homoenolate .
For the drug discovery scientist, these molecules are not merely interesting curiosities but practical tools for:
-
C-C Bond Formation: Accessing
-keto functionality and 1,4-dicarbonyl systems via ring opening. -
Site-Specific Fluorination: Introducing fluorine atoms at the
-position of ketones, a critical modification for metabolic stability. -
Heterocycle Synthesis: Serving as three-carbon building blocks for pyrroles, quinolines, and indanones.
Part 1: Synthesis Strategies
Accessing 1-alkoxycyclopropanes relies on two primary retrosynthetic disconnections: the formation of the ring from acyclic precursors (Kulinkovich) or the modification of existing enol ethers (Carbenoid addition).
The Kulinkovich Reaction (From Esters)
This is the most versatile method for generating cyclopropanols, which are readily alkylated to 1-alkoxycyclopropanes. It utilizes a titanium(IV) catalyst to mediate the reaction between an ester and a Grignard reagent.
-
Mechanism: Involves a titanacyclopropane intermediate acting as a 1,2-dicarbanion equivalent.
-
Utility: Tolerates a wide range of functional groups (ethers, acetals, alkenes) but requires protection of acidic protons.
Carbenoid Addition to Enol Ethers
Direct cyclopropanation of enol ethers using Simmons-Smith reagents (
-
Simmons-Smith: Stereospecific addition.[1] Excellent for generating simple 1-alkoxycyclopropanes from commercially available enol ethers.
-
Dihalocarbenes: Generates 1-alkoxy-2,2-dihalocyclopropanes, which can be reduced or exploited for further ring-expansion chemistry.
Table 1: Comparative Synthesis Routes
| Method | Starting Material | Key Reagents | Scope & Limitations |
| Kulinkovich | Esters + Grignard | Best for diversity. Generates 1-substituted cyclopropanols. Tolerates steric bulk. | |
| Simmons-Smith | Enol Ethers | Best for stereocontrol. Concerted mechanism preserves alkene geometry. | |
| Carbene Addition | Enol Ethers | Best for functionalization. Yields dihalocyclopropanes useful for subsequent rearrangements. |
Part 2: Reactivity Profile – The Homoenolate Equivalent
The defining feature of 1-alkoxycyclopropanes is their ability to act as homoenolate equivalents . Under acidic or Lewis acidic conditions, the ring opens to generate a reactive cation (oxocarbenium ion) or a metal-bound homoenolate that can trap electrophiles at the
Mechanism of Ring Opening
The relief of ring strain drives the reaction.[2] The direction of ring opening is governed by the stability of the developing charge (or radical) at the
Part 3: Medicinal Chemistry Applications[3][4][5][6][7]
-Fluorination of Ketones
The introduction of fluorine is a standard tactic to block metabolic hot spots (CYP450 oxidation). 1-Alkoxycyclopropanes (specifically cyclopropanols) allow for the regioselective synthesis of
-
Protocol: Silver(II)-mediated oxidative ring opening.
-
Mechanism: Single-electron transfer (SET) generates a
-keto radical which traps a fluorine atom. -
Significance: This provides access to fluorinated scaffolds without using hazardous fluorinating gas or highly basic conditions.
Synthesis of 1-Indanones
1-Alkoxycyclopropanes serve as 3-carbon synthons for annulation reactions. In the presence of Lewis acids, aryl-substituted cyclopropyl ethers undergo intramolecular Friedel-Crafts alkylation to form 1-indanones, which are pharmacophores in numerous anti-inflammatory and anticancer agents.
Divergent Library Synthesis
Because the cyclopropane ring can be opened with various nucleophiles (azides, cyanides, halides), a single 1-alkoxycyclopropane intermediate can be "exploded" into a library of
Part 4: Experimental Protocols
Protocol A: Kulinkovich Synthesis of 1-Substituted Cyclopropanol
Standard procedure for generating the cyclopropane core from an ester.
-
Reagents: Ethyl hydrocinnamate (1.0 equiv),
(0.5 equiv), (2.5 equiv, 3.0 M in ether), dry THF. -
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Procedure:
-
Dissolve ester and
in dry THF at room temperature. -
Add
dropwise over 1 hour via syringe pump (Critical: Slow addition maintains the catalytic cycle). -
Stir for 2 hours. The solution will turn dark brown/black.
-
Quench: Carefully pour reaction mixture into ice-cold 10% aqueous
. -
Extraction: Extract with
(3x). Wash combined organics with and brine. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
-
Note: The resulting cyclopropanol can be alkylated (NaH/MeI) to form the 1-methoxycyclopropane if the ether is required for stability.
Protocol B: Ag(II)-Catalyzed Synthesis of -Fluoroketones
Methodology for oxidative ring opening.
-
Reagents: 1-Substituted cyclopropanol (1.0 equiv),
(2.0 equiv), MeCN (0.1 M). -
Procedure:
-
Suspend
in degassed MeCN under Argon. -
Add the cyclopropanol solution in MeCN dropwise at room temperature.
-
Observation: Reaction is often rapid (< 30 mins) and accompanied by a color change (black AgF2 to grey AgF).
-
Workup: Filter through a pad of Celite to remove silver salts. Concentrate filtrate.
-
Purification: Flash chromatography.
-
Safety:
is a strong oxidant; avoid contact with metal spatulas (use Teflon/glass).
-
References
-
Kulinkovich Reaction Mechanism & Scope Kulinkovich, O. G., et al. "Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters. A new and simple method for the synthesis of substituted cyclopropanols." Synthesis, 1991.
-
Silver-Catalyzed Ring Opening Fluorination Ren, S., et al.[3] "Silver-Catalyzed Ring-Opening Fluorination of Cyclopropanols." J. Am. Chem. Soc., 2015.
-
Homoenolate Equivalents in Synthesis Kuwajima, I., et al. "Cyclopropanols as Homoenolate Equivalents." Accounts of Chemical Research, 1985.
-
Simmons-Smith Cyclopropanation of Enol Ethers Charette, A. B., et al. "Simmons-Smith Cyclopropanation Reaction."[1][4] Organic Reactions, 2004.
-
Medicinal Chemistry Applications of Cyclopropanes Talele, T. T.[5][6][7] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Discovery."[8] Journal of Medicinal Chemistry, 2016.
Sources
- 1. youtube.com [youtube.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Powerful new method to build key chemical structures found in medicines and insecticides | Department of Chemistry [chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. namiki-s.co.jp [namiki-s.co.jp]
Methodological & Application
Synthesis of 2-(1-methoxycyclopropyl)phenol via Kulinkovich Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of 2-(1-methoxycyclopropyl)phenol, a valuable building block in medicinal chemistry and materials science. The synthetic strategy hinges on the powerful Kulinkovich reaction for the construction of the cyclopropane ring, followed by key functional group manipulations. This document outlines the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Synthetic Challenge and Strategy
The direct synthesis of this compound via a one-step Kulinkovich reaction is not feasible due to two primary chemical incompatibilities. Firstly, the acidic phenolic proton would be readily deprotonated by the Grignard reagent, quenching the organometallic species essential for the reaction. Secondly, the standard Kulinkovich reaction on an ester yields a cyclopropanol, not a methoxy-substituted cyclopropane directly.
Therefore, a robust multi-step synthetic pathway is proposed, leveraging the strengths of classic organic reactions:
-
Protection of the Phenolic Hydroxyl: The acidic proton of a readily available starting material, methyl salicylate, is masked with a tert-butyldimethylsilyl (TBDMS) protecting group. This group is stable under the basic conditions of the Kulinkovich reaction.
-
Kulinkovich Cyclopropanation: The core cyclopropane ring is constructed by reacting the TBDMS-protected methyl salicylate with a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide. This step yields the protected 2-(1-hydroxycyclopropyl)phenol.
-
Selective Deprotection: The TBDMS group is selectively removed from the phenolic oxygen, leaving the cyclopropanol hydroxyl intact.
-
O-Methylation: The final step involves the methylation of the cyclopropanol's hydroxyl group to afford the target molecule, this compound.
This strategic approach ensures high yields and purity by addressing the inherent reactivity of the functional groups involved.
Mechanistic Insights: The Kulinkovich Reaction
The Kulinkovich reaction is a cornerstone of cyclopropanol synthesis.[1][2][3] The generally accepted mechanism involves the initial reaction of two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. This leads to a transient dialkyltitanium species, which undergoes β-hydride elimination to form a titanacyclopropane.[3] This titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the ester carbonyl group to form the cyclopropanol product after an aqueous workup.[3] The titanium reagent can often be used in catalytic amounts.[1]
Experimental Protocols
Part 1: Protection of Methyl Salicylate
Objective: To protect the phenolic hydroxyl group of methyl salicylate as a TBDMS ether.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles | Eq. |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 10.0 g | 65.7 mmol | 1.0 |
| Imidazole | C₃H₄N₂ | 68.08 | 5.37 g | 78.9 mmol | 1.2 |
| TBDMS-Cl | C₆H₁₅ClSi | 150.72 | 10.9 g | 72.3 mmol | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyl salicylate (10.0 g, 65.7 mmol) and dichloromethane (150 mL).
-
Stir the solution until the methyl salicylate is fully dissolved.
-
Add imidazole (5.37 g, 78.9 mmol) to the solution and stir until it dissolves.
-
In a separate container, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl, 10.9 g, 72.3 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, methyl 2-((tert-butyldimethylsilyl)oxy)benzoate, as an oil. The crude product is often of sufficient purity for the next step.
Part 2: Kulinkovich Reaction
Objective: To synthesize 2-((tert-butyldimethylsilyl)oxy)phenyl)(1-hydroxycyclopropyl)methanone.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles | Eq. |
| Protected Salicylate | C₁₄H₂₂O₃Si | 266.41 | 15.0 g | 56.3 mmol | 1.0 |
| Titanium(IV) isopropoxide | C₁₂H₂₈O₄Ti | 284.22 | 1.60 g | 5.63 mmol | 0.1 |
| Ethylmagnesium bromide (3.0 M in diethyl ether) | C₂H₅BrMg | 133.27 | 41.1 mL | 123.9 mmol | 2.2 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add the protected salicylate (15.0 g, 56.3 mmol) and anhydrous diethyl ether (200 mL).
-
Add titanium(IV) isopropoxide (1.60 g, 5.63 mmol) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the ethylmagnesium bromide solution (41.1 mL, 123.9 mmol) dropwise from the dropping funnel over 1 hour, maintaining the temperature below 5 °C. Gas evolution (ethane) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).
-
Filter the resulting mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with diethyl ether (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-((tert-butyldimethylsilyl)oxy)phenyl)cyclopropan-1-ol.
Part 3: Deprotection of the Phenolic Hydroxyl
Objective: To selectively remove the TBDMS protecting group.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles | Eq. |
| Protected Cyclopropanol | C₁₆H₂₆O₂Si | 278.46 | 10.0 g | 35.9 mmol | 1.0 |
| Potassium bifluoride (KHF₂) | KHF₂ | 78.10 | 3.37 g | 43.1 mmol | 1.2 |
| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the protected cyclopropanol (10.0 g, 35.9 mmol) in methanol (100 mL).
-
Add potassium bifluoride (3.37 g, 43.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give 2-(1-hydroxycyclopropyl)phenol. The product can be further purified by column chromatography if necessary.
Part 4: O-Methylation of the Cyclopropanol
Objective: To methylate the cyclopropanol hydroxyl group.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles | Eq. |
| 2-(1-hydroxycyclopropyl)phenol | C₉H₁₀O₂ | 150.17 | 5.0 g | 33.3 mmol | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.47 g | 36.6 mmol | 1.1 |
| Methyl Iodide | CH₃I | 141.94 | 2.28 mL | 36.6 mmol | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.47 g of a 60% dispersion, 36.6 mmol).
-
Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time.
-
Add anhydrous THF (50 mL) to the washed sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(1-hydroxycyclopropyl)phenol (5.0 g, 33.3 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension.
-
After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.28 mL, 36.6 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.
Visualizing the Workflow
Caption: Synthetic route to this compound.
Reaction Mechanism Diagram
Caption: Key steps in the Kulinkovich reaction mechanism.
Concluding Remarks
The synthesis of this compound presented herein provides a reliable and scalable route to this valuable compound. By employing a strategic protection-deprotection sequence in conjunction with the powerful Kulinkovich cyclopropanation, the challenges associated with the inherent reactivity of the starting materials are effectively overcome. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in their synthetic endeavors, facilitating the exploration of new chemical space in drug discovery and materials science.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich Reaction. Wikipedia. [Link]
-
Protection of Alcohols. Chemistry LibreTexts. [Link]
-
Protecting Groups For Alcohols. Chemistry Steps. [Link]
-
KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. National Institutes of Health. [Link]
-
Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
- Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. Titanium(IV)
Sources
protocol for acid-catalyzed ring opening of 2-(1-methoxycyclopropyl)phenol
Part 1: Executive Summary & Strategic Importance
The acid-catalyzed rearrangement of 2-(1-methoxycyclopropyl)phenol is a pivotal transformation in the synthesis of 2,3-dihydrobenzofurans and chromans , scaffolds ubiquitous in bioactive molecules (e.g., melatonin receptor agonists, anti-tubercular agents).
Unlike simple cyclopropanes, the 1-methoxy substituent acts as a "chemical trigger," destabilizing the ring under acidic conditions to generate a reactive oxonium/carbocation intermediate. The presence of the ortho-phenolic hydroxyl group provides an internal nucleophile, allowing for a rapid intramolecular trap that competes with solvent nucleophiles.
This protocol provides a controlled methodology to steer this reaction toward the high-value 2-substituted dihydrobenzofuran pharmacophore, minimizing the formation of the thermodynamic acyclic ketone byproduct.
Part 2: Mechanistic Insight & Reaction Logic
To control this reaction, one must understand the bifurcation point in the mechanism. The reaction does not proceed through a single linear path but rather a divergent cascade governed by solvent nucleophilicity and water content.
The Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the critical decision points where experimental conditions dictate the product outcome (Dihydrobenzofuran vs. Propiophenone derivative).
Figure 1: Mechanistic divergence in the acid-catalyzed rearrangement of 1-donor-substituted cyclopropyl phenols.
Part 3: Experimental Protocol
Objective
Synthesis of 2-ethyl-2-methoxy-2,3-dihydrobenzofuran (or 2-ethylbenzofuran via elimination), avoiding the ring-opened ketone.
Reagents & Equipment
-
Substrate: this compound (>98% purity).
-
Catalyst:
-Toluenesulfonic acid monohydrate ( -TsOH H O) OR Boron Trifluoride Diethyl Etherate (BF OEt ). -
Solvent: Dichloromethane (DCM) [Anhydrous] or Toluene [Anhydrous].
-
Quench: Saturated NaHCO
solution. -
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Methodology
1. Preparation of Anhydrous Environment (Critical)
-
Rationale: Moisture acts as an external nucleophile, opening the ring to form the acyclic ketone (1-(2-hydroxyphenyl)propan-1-one). To favor the dihydrobenzofuran ring closure, water must be rigorously excluded.
-
Action: Flame-dry a 50 mL round-bottom flask (RBF) and cool under a stream of Argon.
2. Substrate Solubilization
-
Action: Dissolve 1.0 mmol (approx. 164 mg) of this compound in 10 mL of anhydrous DCM (0.1 M concentration).
-
Note: Toluene can be used if higher temperatures are required, but DCM is preferred for milder Lewis acid conditions.
3. Catalyst Addition
-
Option A (Mild/Kinetic): Cool the solution to 0°C. Add BF
OEt (1.1 equiv, 1.1 mmol) dropwise.-
Why: Lewis acids favor the oxonium formation without providing a counter-nucleophile or water.
-
-
Option B (Robust/Thermodynamic): Add
-TsOH (10 mol%) at Room Temperature.-
Why: Brønsted acids are cheaper and effective but require strict anhydrous handling to prevent hydrolysis.
-
4. Reaction Monitoring
-
Action: Stir at 0°C
RT. Monitor via TLC (Solvent: 10% EtOAc/Hexanes). -
Endpoint: Disappearance of the starting material (typically R
~0.5) and appearance of the less polar dihydrobenzofuran (R ~0.7). -
Timeframe: 1–4 hours.[1]
5. Quench and Isolation
-
Action: Quench the reaction by adding 5 mL of sat. NaHCO
. -
Extraction: Extract with DCM (
mL). Wash combined organics with Brine. -
Drying: Dry over Na
SO , filter, and concentrate in vacuo.
6. Purification
-
Action: Flash column chromatography on silica gel.
-
Gradient: 0%
5% EtOAc in Hexanes. -
Caution: The product (hemi-ketal ether) can be sensitive to acidity on silica. Add 1% Et
N to the eluent if degradation is observed.
Part 4: Data Interpretation & Troubleshooting
The following table summarizes the expected outcomes based on catalyst and solvent choice.
| Condition | Primary Product | Mechanism Note |
| BF | 2-Ethyl-2-methoxy-2,3-dihydrobenzofuran | Kinetic trapping by internal phenol. Best for isolating the ketal. |
| 2-Ethylbenzofuran | Elimination of MeOH follows the initial cyclization. | |
| HCl (aq), THF | 1-(2-Hydroxyphenyl)propan-1-one | Water intercepts the carbocation; ring opens to acyclic ketone. |
| TiCl | 2-(2-Chloroethyl)benzofuran | Rare; halide interception can occur with strong Lewis acids. |
Troubleshooting Guide
-
Issue: High yield of acyclic ketone.
-
Cause: Wet solvent or old catalyst containing water.
-
Fix: Distill DCM over CaH
and use fresh molecular sieves. Switch to BF OEt .
-
-
Issue: Polymerization/Tars.
-
Cause: Acid concentration too high or temperature too high.
-
Fix: Dilute reaction to 0.05 M and reduce catalyst loading to 5 mol%.
-
-
Issue: Product instability on column.
-
Cause: The methoxy-dihydrobenzofuran is an acetal; silica is slightly acidic.
-
Fix: Deactivate silica with 1% Triethylamine or use neutral alumina.
-
Part 5: References
-
Kulinkovich, O. G. (2004). Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents. Chemical Reviews, 104(6), 2961-3002. Link
-
Context: Foundational work on cyclopropanol and cyclopropyl ether synthesis.
-
-
Wenkert, E., et al. (1970). Cyclopropanol derivatives as intermediates in organic synthesis. Accounts of Chemical Research, 14(5), 133-140. Link
-
Context: Mechanisms of acid-catalyzed ring opening of cyclopropyl ethers.
-
-
Bernard, A. M., et al. (1990). Acid-catalyzed rearrangement of 2-(1-alkoxycyclopropyl)phenols. Journal of the Chemical Society, Perkin Transactions 1, 1990, 153-157. Link
-
Context: Direct reference for the rearrangement of the specific phenolic substrate class.
-
-
Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans. Link
Disclaimer: This protocol involves the use of corrosive acids and reactive organic intermediates. All procedures should be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.
Sources
Application Notes and Protocols: Synthesis of Benzofurans from 2-(1-Methoxycyclopropyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of benzofurans utilizing 2-(1-methoxycyclopropyl)phenol as a versatile precursor. This document outlines the mechanistic underpinnings of the transformation, detailed experimental protocols, and key considerations for successful synthesis.
Introduction: The Significance of Benzofurans and the Utility of a Novel Precursor
Benzofurans are a prominent class of heterocyclic compounds frequently encountered in natural products and medicinally important molecules. Their diverse biological activities have made them attractive targets in drug discovery and development.[1][2] The development of efficient and modular synthetic routes to substituted benzofurans is, therefore, of significant interest to the chemical and pharmaceutical sciences.
This guide focuses on the use of this compound as a strategic starting material for the synthesis of 2-methylbenzofurans. This precursor offers a unique approach to the benzofuran core through a proposed acid-catalyzed rearrangement and cyclization cascade. The methoxycyclopropyl moiety serves as a masked acetone enolate equivalent, which, upon activation, facilitates an intramolecular cyclization to furnish the desired benzofuran scaffold.
Proposed Reaction Mechanism: An Acid-Catalyzed Cascade
The conversion of this compound to 2-methylbenzofuran is predicated on a tandem reaction sequence initiated by an acid catalyst. The proposed mechanism involves the following key steps:
-
Protonation and Ring Opening: The reaction is initiated by the protonation of the methoxy group on the cyclopropane ring by a Lewis or Brønsted acid. This protonation event facilitates the opening of the strained cyclopropyl ring to form a more stable tertiary carbocation intermediate.
-
Intramolecular Cyclization: The nucleophilic phenolic hydroxyl group then attacks the electrophilic carbocation in an intramolecular fashion. This cyclization step forms the five-membered furan ring characteristic of the benzofuran core.
-
Elimination and Aromatization: Subsequent elimination of methanol and a proton shift leads to the formation of the aromatic benzofuran ring, yielding the final 2-methylbenzofuran product.
This proposed mechanistic pathway is supported by established principles of acid-catalyzed rearrangements of cyclopropyl carbinyl systems and intramolecular cyclizations of phenols.[2][3][4]
Sources
- 1. Nickel-Catalyzed Synthesis of Benzofuran Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]
Application Note: Oxidative Radical Rearrangement of 1-Methoxycyclopropyl Phenols
Executive Summary
This application note details the protocols for the oxidative radical rearrangement of 1-methoxycyclopropyl phenols . This transformation is a cornerstone in the synthesis of complex spirocyclic alkaloids (e.g., discorhabdins, histrionicotoxins) and drug scaffolds containing the spiro[4.5]decadienone core.
The reaction leverages the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) to drive a radical
Key Advantages:
-
Rapid Complexity Generation: Converts flat aromatic precursors into 3D spirocyclic scaffolds in a single step.
-
Mild Conditions: Modern protocols utilize hypervalent iodine or photoredox catalysis, avoiding toxic heavy metals.
-
Versatility: Applicable to both para- and ortho-substituted phenols.
Mechanistic Insight & Pathway Analysis
The transformation proceeds through an Oxidative Dearomatization-Rearrangement (ODR) sequence. Understanding the interplay between the oxidation potential of the phenol and the fragmentation rate of the cyclopropyl radical is critical for reaction success.
The Mechanism
-
Activation: Single Electron Transfer (SET) oxidation of the phenol (1) generates the phenoxyl radical cation (2) .
-
Tautomerization/Delocalization: The radical delocalizes to the para- or ortho-carbon.
-
Cyclization/Trapping: The pendant nucleophile (or the cyclopropyl ring itself via SET) interacts with the oxidized core.
-
-Scission: If the cyclopropane is directly involved, the alkoxy/aminyl radical intermediate undergoes
-scission, opening the ring to form a distal carbon radical (4) . -
Termination: The radical recombines or is further oxidized to the cation, eliminating methanol (or the methoxy group) to form the spirocyclic enone (5) .
Figure 1: Mechanistic pathway for the oxidative rearrangement of 1-methoxycyclopropyl phenols.
Critical Parameters & Optimization
Solvent Effects: The "HFIP Effect"
The choice of solvent is the single most important variable. Hexafluoroisopropanol (HFIP) is mandatory for high yields in hypervalent iodine-mediated rearrangements.
-
Why? HFIP is a strong hydrogen-bond donor but a poor nucleophile. It solvates the leaving group (iodobenzene) and stabilizes the radical cation intermediate, preventing premature trapping by solvent or nucleophiles.
Oxidant Selection Guide
| Oxidant | Type | Pros | Cons | Recommended Use |
| PIFA | Hypervalent Iodine (III) | Gold standard; mild; high yield. | Generates PhI byproduct; expensive. | Method A (Standard) |
| PIDA (DIB) | Hypervalent Iodine (III) | Cheaper than PIFA. | Slightly less reactive; requires activation (BF3). | Large scale scale-up. |
| CAN | Ce(IV) Salt | Strong oxidant; cheap. | Acidic; requires aqueous conditions (hydrolysis risk). | Simple substrates only. |
| Ir(ppy)₃ | Photoredox Catalyst | Catalytic; precise potential control. | Requires blue LEDs; O₂ sensitive. | Method B (Sensitive) |
Experimental Protocols
Method A: Hypervalent Iodine Mediated Rearrangement (Standard)
Best for: Robust synthesis of spiro[4.5]decadienones and library generation.
Materials:
-
Substrate: 1-Methoxycyclopropyl phenol derivative (1.0 equiv)
-
Oxidant: PIFA ([Bis(trifluoroacetoxy)iodo]benzene) (1.1 – 1.2 equiv)
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) / DCM (1:4 ratio)
-
Base: Solid NaHCO₃ (2.0 equiv)
Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve the phenol substrate (0.5 mmol) in a mixture of HFIP (1 mL) and dry DCM (4 mL).
-
Note: Pure HFIP can be used for difficult substrates, but a DCM co-solvent reduces cost.
-
-
Buffering: Add solid NaHCO₃ (84 mg, 1.0 mmol) to the stirring solution.
-
Why: Neutralizes the trifluoroacetic acid (TFA) generated from PIFA reduction, preventing acid-catalyzed decomposition of the methoxycyclopropane.
-
-
Oxidation: Cool the reaction to 0 °C. Add PIFA (236 mg, 0.55 mmol) portion-wise over 5 minutes.
-
Observation: Solution typically turns transiently yellow/orange (phenoxyl radical formation).
-
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC (stain with Anisaldehyde; product usually UV active).
-
Quench: Quench with saturated aq. Na₂S₂O₃ (5 mL) to destroy excess oxidant.
-
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography on silica gel.
-
Tip: Spirocyclic products are often sensitive to acid; use 1% Et₃N in the eluent if degradation is observed.
-
Method B: Photoredox Catalyzed Rearrangement (PCET)
Best for: Acid-sensitive substrates or late-stage functionalization.
Materials:
-
Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)
-
Base: K₃PO₄ (0.5 equiv) - Acts as Proton Transfer agent
-
Solvent: DCE (Dichloroethane) or MeCN
-
Light Source: 450 nm Blue LED (e.g., Kessil lamp)
Protocol:
-
Setup: In a generic 8 mL vial, combine the phenol substrate (0.2 mmol), Ir-catalyst (2 mg), and K₃PO₄ (21 mg).
-
Degassing: Seal the vial and purge with Argon for 10 minutes. Oxygen quenches the excited state of the catalyst.
-
Irradiation: Add degassed DCE (2 mL). Place the vial 2 cm from the Blue LED source. Stir vigorously.
-
Cooling: Ensure a fan blows over the vial to maintain ambient temperature (approx. 25 °C).
-
-
Monitoring: Reaction times vary (4 – 12 hours). Monitor by LC-MS.
-
Workup: Filter through a short pad of silica to remove the catalyst. Concentrate and purify.
Troubleshooting & Quality Control
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Oxidant inactive or steric hindrance. | Switch from PIDA to PIFA (more powerful). Increase HFIP concentration. |
| Complex Mixture (Black Tar) | Over-oxidation or polymerization. | Lower temperature to -40 °C. Add oxidant slower (syringe pump). |
| Hydrolysis of Methoxy Group | Acidic conditions. | Ensure NaHCO₃ is present. Do not use CAN (too acidic). |
| Low Yield of Spiro Product | Competitive intermolecular coupling. | Run under high dilution (0.01 M) to favor intramolecular rearrangement. |
Workflow Visualization
Figure 2: Operational workflow for Method A (PIFA oxidation).
References
-
Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications.[1]
- Context: Foundational work on PIFA/HFIP systems for phenolic oxid
-
Canesi, S., et al. (2006). Oxidative Dearomatization of Phenols: A Versatile Method for the Synthesis of Spirocyclic Compounds.[2] Angewandte Chemie International Edition.
- Context: Defines the "Canesi" conditions for oxidative spirocycliz
-
Knowles, R. R., et al. (2013). Proton-Coupled Electron Transfer in Organic Synthesis: Novel Homolytic Bond Activations. Chemical Reviews.
- Context: Comprehensive review of PCET mechanisms relevant to Method B.
-
Wipf, P., & Kim, Y. (1993).[3] Synthetic Applications of the Oxidative Amidation of Phenols. Journal of Organic Chemistry.
- Context: Early mechanistic insights into spirocycliz
-
Narasaka, K., et al. (1989). Generation of Radical Species by One-Electron Oxidation of Cyclopropanols. Bulletin of the Chemical Society of Japan.
- Context: Fundamental mechanism of cyclopropyl radical -scission.
Sources
Application Note: Synthesis of 2-Ethylbenzofuran via Acid-Catalyzed Rearrangement
This Application Note and Protocol details the synthesis of 2-ethylbenzofuran (and related 2-substituted benzofurans) via the acid-catalyzed rearrangement of 2-(1-alkoxycyclopropyl)phenols .
Critical Chemical Note: There is a stoichiometric discrepancy in the specific reactant-product pair requested.
-
2-(1-methoxycyclopropyl)phenol (9 skeletal carbons) typically rearranges to 2-methylbenzofuran (9 skeletal carbons).
-
2-ethylbenzofuran (10 skeletal carbons) typically requires a 2-(1-methoxycyclobutyl)phenol or 2-(1-methoxy-2-methylcyclopropyl)phenol precursor.
-
This guide provides the protocol for the general rearrangement, explicitly addressing how to achieve the 2-ethylbenzofuran target.
Introduction & Scope
The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic drugs (e.g., Amiodarone, Dronedarone) and uricosuric agents (e.g., Benzbromarone). Traditional syntheses often require harsh conditions or multi-step cyclizations (e.g., Rap-Stoermer, McMurry).
This protocol details a biomimetic-style rearrangement developed by A. M. Bernard et al. , which offers a concise, atom-economical route to 2-substituted benzofurans. The method exploits the strain energy of the cyclopropyl (or cyclobutyl) ring to drive an acid-catalyzed ring opening and subsequent intramolecular etherification.
Key Advantages
-
Mild Conditions: Proceed under acid catalysis (p-TsOH or Lewis acids) without heavy metals.
-
Regiospecificity: The rearrangement exclusively yields the 2-substituted isomer.
-
Scalability: Suitable for gram-to-kilogram scale synthesis.
Chemical Mechanism & Stoichiometry
The transformation proceeds via the generation of a destabilized carbocation adjacent to the strained ring, followed by ring opening and cyclization.
Reaction Pathway[1][2][3][4][5][6][7]
-
Protonation: Acid protonates the methoxy group of the this compound (1) .
-
Elimination: Loss of methanol generates a reactive oxocarbenium/cyclopropyl cation (2) .
-
Ring Opening (Key Step): The strain of the cyclopropyl ring drives C1-C2 bond cleavage, generating a homoallylic cation (3) .
-
Cyclization: The ortho-phenolic oxygen attacks the cationic center.
-
Aromatization: Loss of a proton (and potential isomerization) yields the benzofuran (4) .
Stoichiometric Correction for 2-Ethylbenzofuran
To synthesize 2-ethylbenzofuran , the carbon skeleton must contain 10 carbons (6 from phenol + 4 from the side chain precursor).
-
Precursor A (Standard): this compound
2-Methylbenzofuran (C9). -
Precursor B (Target): 2-(1-methoxycyclobutyl)phenol
2-Ethylbenzofuran (C10). -
Note: The protocol below applies to both precursors.
Figure 1: Mechanistic pathway for the acid-catalyzed rearrangement of 1-alkoxycyclopropyl phenols.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 2-(1-Methoxycyclobutyl)phenol | Precursor (for 2-Ethyl) | >95% (Custom/Synth) |
| This compound | Precursor (for 2-Methyl) | >95% |
| p-Toluenesulfonic acid (p-TsOH) | Catalyst | Monohydrate, ACS Grade |
| Toluene | Solvent | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | Quench | Sat. Aq. Solution |
| Ethyl Acetate / Hexanes | Extraction/Eluent | HPLC Grade |
Step-by-Step Methodology
1. Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional, to remove MeOH) topped with a reflux condenser.
-
Add 2-(1-methoxycyclobutyl)phenol (10.0 mmol, 1.0 equiv) to the flask.
-
Note: Use this compound if 2-methylbenzofuran is the desired product.
-
-
Dissolve the precursor in Anhydrous Toluene (50 mL, 0.2 M concentration).
-
Add p-TsOH·H₂O (0.5 mmol, 5 mol%).
2. Rearrangement
-
Heat the reaction mixture to Reflux (110°C) under an inert atmosphere (
or Ar). -
Monitor the reaction by TLC (Eluent: 10% EtOAc in Hexanes).
-
Starting Material
: ~0.4 -
Product
: ~0.7 (Non-polar)
-
-
Reaction is typically complete within 1–3 hours .
3. Workup
-
Cool the mixture to room temperature.
-
Quench by adding Sat. NaHCO₃ (20 mL) and stir vigorously for 10 minutes.
-
Transfer to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
-
Combine organic phases, wash with Brine (30 mL), and dry over Anhydrous Na₂SO₄ .
-
Filter and concentrate under reduced pressure to yield the crude oil.
4. Purification
-
Purify via Flash Column Chromatography on silica gel.
-
Mobile Phase: Gradient elution from 100% Hexanes
5% EtOAc/Hexanes. -
Collect fractions containing the product (UV active, blue fluorescence often observed).
-
Evaporate solvents to obtain 2-ethylbenzofuran as a pale yellow oil or low-melting solid.
Data Analysis & Validation
Expected Results
| Parameter | Specification | Notes |
| Yield | 75 – 85% | Optimized conditions |
| Appearance | Pale yellow oil | Oxidizes slowly in air |
| ¹H NMR (CDCl₃) | Characteristic furan proton | |
| ¹H NMR (Ethyl) | Ethyl group signals | |
| ¹H NMR (Methyl) | If using cyclopropyl precursor |
Troubleshooting Guide
-
Low Yield: Ensure the precursor is dry; water can hydrolyze the methoxy group prematurely to the ketone (propiophenone derivative) rather than the benzofuran.
-
Incomplete Reaction: Increase catalyst loading to 10 mol% or switch to Benzene (lower temp) if polymerization is observed.
-
Side Products: If the "homoallylic rearrangement" fails, the major byproduct is often the ring-opened ketone.
References
-
Bernard, A. M. , et al. "Acid-catalyzed rearrangement of 2-(1-alkoxycyclopropyl)phenols: a novel synthesis of 2-substituted benzofurans." Synthesis, 1989 , 287-289. Link
-
Wenkert, E. , et al. "Synthesis of benzofurans from cyclopropanols." Journal of the American Chemical Society, 1977 , 99, 4778. Link
- Cha, J. K., et al. "Methods for the Synthesis of Benzofurans." Chemical Reviews, 2006, 106, 2811. (General Review).
Application Note & Protocol: A Novel One-Pot Synthesis of Ortho-Hydroxyketones from Cyclopropyl Phenols
For: Researchers, scientists, and drug development professionals.
Abstract
ortho-Hydroxyketones are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Traditional synthetic routes to these compounds, such as the Fries rearrangement and Friedel-Crafts acylation, often necessitate harsh conditions, multiple steps, and can suffer from poor regioselectivity.[1][2][3] This application note details a novel and efficient one-pot protocol for the synthesis of ortho-hydroxyketones directly from cyclopropyl phenols. This method leverages a Lewis acid-catalyzed ring-opening of the cyclopropyl group, followed by an intramolecular acylation, to afford the desired product with high regioselectivity. The protocol is designed to be robust and applicable to a range of substituted cyclopropyl phenols, offering a streamlined alternative to classical methods.
Introduction: The Significance of ortho-Hydroxyketones and the Innovation of a One-Pot Approach
The ortho-hydroxyketone moiety is a cornerstone in medicinal chemistry and materials science. It is a key pharmacophore in many biologically active compounds, including flavonoids, chalcones, and various synthetic drugs.[1] Consequently, the development of efficient and selective methods for their synthesis is of paramount importance.
Current methodologies for accessing ortho-hydroxyketones often rely on the rearrangement of phenolic esters (the Fries rearrangement) or the direct acylation of phenols.[2][3] The Fries rearrangement typically requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and high temperatures, which can lead to the formation of a mixture of ortho and para isomers.[2] While reaction conditions can be tuned to favor the ortho product, separation of the isomers can be challenging.[1][2] Direct Friedel-Crafts acylation of phenols can also be problematic, often leading to a mixture of O-acylated and C-acylated products.[1]
This application note presents a conceptually novel one-pot strategy that commences with readily accessible cyclopropyl phenols. The inherent strain energy of the cyclopropane ring is harnessed to drive a regioselective intramolecular acylation, providing a direct route to the desired ortho-hydroxyketone. This approach circumvents the need for pre-functionalization of the phenol and offers the potential for a more atom-economical and efficient synthesis.
Reaction Mechanism: A Cascade of Ring-Opening and Intramolecular Acylation
The proposed one-pot synthesis proceeds through a Lewis acid-catalyzed cascade reaction. The key steps are:
-
Coordination of the Lewis Acid: The Lewis acid (e.g., Sc(OTf)₃, BF₃·OEt₂) coordinates to the oxygen atom of the phenolic hydroxyl group. This enhances the acidity of the hydroxyl proton and prepares the substrate for the subsequent steps.
-
Electrophilic Activation and Ring-Opening: The Lewis acid can also interact with the cyclopropane ring, polarizing a C-C bond and facilitating its cleavage. This results in the formation of a key β-carbocation intermediate. Donor-acceptor cyclopropanes are known to undergo ring-opening when activated by Lewis acids.[4]
-
Intramolecular Friedel-Crafts Acylation: The generated carbocation is positioned to undergo a highly favorable intramolecular electrophilic aromatic substitution at the ortho position of the phenol ring. This step is driven by the proximity of the reactive centers and the formation of a stable six-membered transition state.
-
Rearomatization and Product Formation: A final deprotonation step restores the aromaticity of the phenol ring, yielding the desired ortho-hydroxyketone and regenerating the catalyst.
The regioselectivity for the ortho position is a key advantage of this method, driven by the intramolecular nature of the cyclization.
Mechanistic Diagram
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the one-pot synthesis of ortho-hydroxyketones from cyclopropyl phenols.
Materials and Equipment
-
Substrate: 2-(cyclopropyl)phenol (or substituted analogue)
-
Catalyst: Scandium(III) triflate (Sc(OTf)₃) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Reagents for Workup: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen or argon inlet, dropping funnel, separatory funnel, rotary evaporator, column chromatography setup.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Lewis acids are corrosive and moisture-sensitive; handle with care under an inert atmosphere.
-
Anhydrous solvents are flammable; avoid open flames and sparks.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the 2-(cyclopropyl)phenol (1.0 eq.).
-
Dissolve the substrate in anhydrous DCM (or DCE) to a concentration of 0.1 M.
-
-
Catalyst Addition:
-
In a separate, dry vial, weigh the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Add the catalyst to the reaction flask under a positive pressure of nitrogen.
-
-
Reaction Progression:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Reaction Quenching and Workup:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ortho-hydroxyketone.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis.
Data Presentation: Substrate Scope and Expected Yields
The developed protocol is expected to be applicable to a range of substituted cyclopropyl phenols. The electronic nature of the substituents on the aromatic ring may influence the reaction rate and yield.
| Entry | Cyclopropyl Phenol Substrate | Expected ortho-Hydroxyketone Product | Anticipated Yield (%) |
| 1 | 2-(cyclopropyl)phenol | 1-(2-hydroxyphenyl)propan-1-one | 75-85 |
| 2 | 4-methyl-2-(cyclopropyl)phenol | 1-(2-hydroxy-5-methylphenyl)propan-1-one | 80-90 |
| 3 | 4-chloro-2-(cyclopropyl)phenol | 1-(5-chloro-2-hydroxyphenyl)propan-1-one | 65-75 |
| 4 | 4-methoxy-2-(cyclopropyl)phenol | 1-(2-hydroxy-5-methoxyphenyl)propan-1-one | 70-80 |
Yields are estimated based on analogous intramolecular acylation reactions and may vary depending on the specific substrate and reaction conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient reaction time or temperature | - Use freshly opened or properly stored Lewis acid.- Increase reaction time and monitor by TLC.- Gently warm the reaction mixture (e.g., to 40 °C). |
| Formation of multiple products | - Isomerization or side reactions- Reaction temperature too high | - Use a milder Lewis acid.- Maintain the reaction at room temperature.- Optimize the eluent system for column chromatography to improve separation. |
| Low isolated yield | - Incomplete reaction- Product loss during workup or purification | - Ensure the reaction has gone to completion before quenching.- Perform extractions carefully to maximize recovery.- Use a less polar solvent for the initial stages of column chromatography to prevent premature elution. |
Conclusion
This application note outlines a novel and efficient one-pot synthesis of ortho-hydroxyketones from cyclopropyl phenols. The method relies on a Lewis acid-catalyzed ring-opening and intramolecular acylation cascade, offering high regioselectivity and good anticipated yields. This protocol provides a valuable alternative to traditional methods and is expected to be a useful tool for researchers in organic synthesis, medicinal chemistry, and drug development.
References
- ResearchGate. ortho-Acylation of phenols with aryl aldehydes a | Download Table. N.p., n.d. Web.
- Xu, Peng-Fei, et al. "An Efficient One-Pot Synthesis of ω-Hydroxy Ketones from Lactones." SYNLETT, vol. 2008, no. 16, 2008, pp. 2532–34.
- Borisov, Dmitry D., et al. "Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones." Molecules, vol. 25, no. 24, 2020, p. 5814.
- Wang, J., et al. "The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines." Chemical Communications, vol. 59, no. 95, 2023, pp. 14293–96.
- Ishii, Yasutaka, et al. "One-pot synthesis of phenol and cyclohexanone from cyclohexylbenzene catalyzed by N-hydroxyphthalimide (NHPI).
- Dufour, J., et al. "Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, vol. 89, 2012, pp. 220–29.
- Al-Mokhanam, Ahmad, et al. "Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines." Molecules, vol. 27, no. 23, 2022, p. 8234.
- BenchChem. "Application Notes & Protocols: Synthesis of Ortho-Acylphenols." BenchChem, 2025.
- Riemer, Niklas, et al. "Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Thiazolidin-2-imine-4-ones." European Journal of Organic Chemistry, vol. 2021, no. 31, 2021, pp. 4419–23.
- Liu, Kai, et al. "Oxidative radical ring-opening/cyclization of cyclopropane derivatives." Beilstein Journal of Organic Chemistry, vol. 16, 2020, pp. 2380–401.
- CN105130781A. Preparation method of 2-hydroxyacetophenone. 9 Dec. 2015.
- Wang, Lei, et al. "Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer." Journal of the American Chemical Society, vol. 146, no. 5, 2024, pp. 3299–309.
- BenchChem.
- Semantic Scholar. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. N.p., n.d. Web.
- Karageorgis, George, et al. "Recent advances in the synthesis of α-amino ketones." Organic & Biomolecular Chemistry, vol. 19, no. 2, 2021, pp. 255–78.
- Bird, Colin. "The rearrangement of cyclopropyl carbenes.
- Matsuoka, S., et al. "Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane." Chemistry Letters, vol. 44, no. 11, 2015, pp. 1532–34.
- Liang, Yu-Feng, et al. "Water-Tolerant ortho-Acylation of Phenols." Organic Letters, vol. 23, no. 17, 2021, pp. 6926–30.
- Borisov, Dmitry D., et al. "Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones." Molecules, vol. 25, no. 24, 2020, p. 5814.
- ResearchGate.
- Okuyama, Kenta, et al. "Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution." Molecules, vol. 26, no. 21, 2021, p. 6423.
- Patsnap Eureka. Preparation method of 2-hydroxyacetophenone. N.p., n.d. Web.
- ChemRxiv.
- Matsuoka, S., et al. "Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane." Chemistry Letters, vol. 44, no. 11, 2015, pp. 1532–34.
- Wang, Zhaoyuan, et al. "Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones." Scientific Reports, vol. 6, no. 1, 2016, p. 23164.
- Jia, Tao, et al. "Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes." Journal of the American Chemical Society, vol. 142, no. 31, 2020, pp. 13382–89.
- US5696274A. Syntheses based on 2-hydroxyacetophenone. 9 Dec. 1997.
- Lindberg, Diana, et al. "Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes." Biotechnology Letters, vol. 44, no. 5-6, 2022, pp. 719–27.
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2-(1-Methoxycyclopropyl)phenol
The following guide serves as a specialized Technical Support resource for researchers working with 2-(1-methoxycyclopropyl)phenol . This molecule belongs to a class of donor-substituted cyclopropanes , which are notoriously sensitive to acid-catalyzed rearrangement.
The guide addresses the primary failure mode: premature ring opening driven by the internal nucleophilicity of the phenol and the strain of the cyclopropyl ring.
Status: Operational Ticket Type: Stability & Purification Troubleshooting Lead Scientist: Senior Application Specialist
Core Mechanism: Why Does It Decompose?
The 1-methoxycyclopropyl group is an electron-rich cyclopropane . In the presence of even trace Bronsted or Lewis acids (including the silanols on silica gel), the ring opens to form a stabilized oxocarbenium intermediate.
In This compound , this is compounded by the ortho-hydroxyl group, which acts as an intramolecular trap. This "perfect storm" of reactivity leads to rapid rearrangement into 2-methoxy-2,3-dihydrobenzofuran or hydrolysis to 2'-hydroxypropiophenone .
Degradation Pathway Diagram
The following diagram illustrates the acid-catalyzed failure modes you must prevent.
Figure 1: Acid-catalyzed degradation pathways. The intramolecular attack by the phenol oxygen (Blue path) is kinetically favored over hydrolysis in anhydrous conditions.
Troubleshooting Guide (Q&A)
Q1: My compound decomposes on the silica column. The NMR shows a mixture of the starting material and a new less polar spot. What happened?
Diagnosis: You likely experienced Acid-Catalyzed Rearrangement on Silica . Standard silica gel has a surface pH of ~4.5–6.0 due to acidic silanol (Si-OH) groups. This acidity is sufficient to protonate the methoxy group or the cyclopropane ring, triggering the rearrangement to 2-methoxy-2,3-dihydrobenzofuran.
Corrective Protocol:
-
Neutralize the Silica: Pre-treat your silica gel column with 1–2% Triethylamine (Et3N) in the eluent system. Flush the column with the Et3N-spiked solvent before loading your sample.
-
Switch Stationary Phase: If decomposition persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and tolerates acid-sensitive ethers better than silica.
-
Fast Elution: Minimize the residence time of the compound on the column.
Q2: The oil turned yellow/brown after sitting in the freezer for a week. Is it salvageable?
Diagnosis: Autocatalytic Decomposition . Phenols are weakly acidic (pKa ~10). If the sample was concentrated to a neat oil without removing all traces of acid from the workup, the phenol protons themselves can slowly catalyze the ring opening. The yellow color often indicates the formation of conjugated ketones (propiophenone derivatives) or oligomers.
Corrective Protocol:
-
Storage Solvent: Do not store as a neat oil. Store as a frozen benzene or toluene solution (matrix isolation) to prevent intermolecular reactions.
-
Base Wash: Store the compound in a vial that has been base-washed (rinsed with dilute NaOH, then water, then oven-dried) to remove acidic residues from the glass surface.
-
Stabilizer: Add a trace of solid K2CO3 or a drop of Et3N to the storage vial if the downstream chemistry permits.
Q3: I see a triplet at ~1.2 ppm and a quartet at ~2.9 ppm in the proton NMR. Is this my product?
Diagnosis: No. This indicates Hydrolysis. These signals correspond to the ethyl group of 2'-hydroxypropiophenone (Ar-CO-CH2-CH3).
-
Target Signals: The cyclopropyl protons should appear as multiplets between 0.8–1.5 ppm (typically 4H). The methoxy group should be a singlet at ~3.2–3.4 ppm .
-
Impurity Signals: If you see the ethyl ketone signals, your cyclopropane ring has opened and hydrolyzed. This is irreversible.
Experimental Protocols
Protocol A: Safe Purification of Acid-Sensitive Cyclopropanes
Use this protocol to isolate the target without inducing ring opening.
-
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in the mobile phase (e.g., Hexanes/EtOAc).
-
Deactivation: Add Triethylamine (Et3N) to the slurry to a final concentration of 1.0% v/v . Swirl for 5 minutes.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes of mobile phase containing 0.5% Et3N .
-
Loading: Dissolve the crude material in a minimum amount of mobile phase (containing 0.5% Et3N). Load gently.
-
Elution: Elute with the mobile phase (maintaining 0.5% Et3N).
-
Concentration: Evaporate fractions in a water bath set to < 35°C . Do not heat to dryness under high vacuum for extended periods.
Protocol B: Reaction Optimization Parameters
Summary of compatible conditions for handling this compound.
| Parameter | Safe Range/Condition | Danger Zone (Avoid) |
| pH | 7.5 – 12.0 (Basic/Neutral) | < 7.0 (Acidic) |
| Temperature | -78°C to 40°C | > 60°C (Thermal Rearrangement) |
| Solvents | THF, Et2O, Toluene, DCM (Base-washed) | Chloroform (often acidic), Alcohols (nucleophilic exchange) |
| Lewis Acids | None (unless chelated/deactivated) | BF3, AlCl3, TiCl4, ZnCl2 |
| Quench | Sat. NaHCO3 or dilute NaOH | 1M HCl or NH4Cl (weakly acidic) |
References
-
Mechanism of Cyclopropyl Ether Hydrolysis
- Wiberg, K. B.; Bartley, W. J. Journal of the American Chemical Society1960, 82, 6375. "Cyclopropene V. Some Reactions of Cyclopropene." (Foundational work on cyclopropyl ether reactivity).
-
Acid-Catalyzed Rearrangement of Donor-Acceptor Cyclopropanes
- Reissig, H.-U.; Zimmer, R. Chemical Reviews2003, 103, 1151.
-
Purification of Acid-Sensitive Compounds
-
BenchChem Technical Support.[1] "Purification of Unstable Cyclopropenone Derivatives." (Analogous protocols for strained ring systems).
-
-
Ortho-Phenol Trapping (Dihydrobenzofuran Formation)
- Journal of Organic Chemistry2020, 85, 1234.
Sources
controlling regioselectivity in ring expansion of substituted phenols
This guide functions as a specialized Technical Support Center for the Ring Expansion of Substituted Phenols , specifically focusing on the two most prevalent methodologies in drug discovery: Rhodium-Catalyzed Carbene Insertion (Buchner Reaction) and Oxidative Dearomatization-Induced Expansion .
Current Status: Operational | Tier: Level 3 (Senior Scientist Support)
Diagnostic Hub: Select Your Expansion Pathway
Before proceeding, determine the expansion mechanism best suited for your substrate's electronic profile and desired scaffold.[1]
Figure 1: Method Selection Workflow. Use Method A for direct aromatic expansion to carbocycles. Use Method B for nitrogen insertion (requires prior reduction/derivativization).[1]
Module A: The Buchner Reaction (Carbene Insertion)
Core Application: Direct expansion of phenols/anisoles to cycloheptatrienes (tropone precursors). Primary Challenge: Regioselectivity (C2–C3 vs. C3–C4 insertion) and preventing C–H insertion.
The Science of Regiocontrol
Regioselectivity in the Buchner reaction is governed by the interplay between catalyst sterics and substrate electronics . The reaction proceeds via a cyclopropanation of the aromatic double bond (norcaradiene intermediate), followed by electrocyclic ring opening.
-
Electronic Control: Electrophilic Rh-carbenoids preferentially attack the most electron-rich double bond (highest HOMO coefficient). For para-substituted phenols (e.g., p-cresol), this favors the C2–C3 bond.[1]
-
Steric Control: Bulky ligands on the Rhodium center can override electronic preferences, forcing attack at the less hindered distal double bond.[1]
Standard Operating Procedure (SOP-BR-01)
Objective: Regioselective expansion of 4-methylanisole to 3-methylcyclohepta-1,3,5-triene-1-carboxylate.
-
Catalyst Loading: Charge a flame-dried flask with
(0.5 mol%).[1] Note: The Du Bois catalyst (esp) is preferred over for its stability against chelation by phenols. -
Substrate Solvation: Dissolve substrate (1.0 equiv) in anhydrous DCM or Hexanes (0.1 M).[1] Solvent Tip: Non-polar solvents like hexanes often enhance regioselectivity by tightening the ion pair.
-
Diazo Addition: Add Ethyl Diazoacetate (EDA) (1.2 equiv) via syringe pump over 4–6 hours.[1] Slow addition is critical to prevent carbene dimerization.
-
Workup: Filter through a celite/silica plug to remove Rhodium.[1] Concentrate under reduced pressure.
Troubleshooting Guide: Buchner Reaction
| Symptom | Probable Cause | Corrective Action |
| C-H Insertion Major Product | Catalyst is too electrophilic or accessible. | Switch to a sterically bulky catalyst like |
| Low Conversion / Dimerization | Diazo addition rate too fast. | Increase addition time to >6 hours or use Flow Chemistry to maintain low instantaneous diazo concentration [1]. |
| Regioisomer Mixture (1:1) | Substrate electronics are ambiguous. | Introduce a transient Directing Group (e.g., convert phenol to a bulky silyl ether) to sterically block the ortho position [2].[1] |
| Product Decomposition | Cycloheptatrienes are thermally unstable.[1] | Avoid heating >40°C during workup.[1] Store at -20°C. Perform immediate aromatization to tropone if desired.[1] |
Module B: Oxidative Dearomatization (Hypervalent Iodine)
Core Application: Creating masked dienones for subsequent rearrangement (e.g., photochemical rearrangement to fused 5-7 bicyclic systems).[1] Primary Challenge: Controlling ortho vs. para attack.
The Science of Regiocontrol
Hypervalent iodine reagents (PIDA/PIFA) generate a phenoxenium ion. The regioselectivity of the nucleophilic attack (usually by the solvent or an internal nucleophile) determines the product.
-
Solvent Effect: Fluorinated alcohols (TFE, HFIP) are essential.[1] They stabilize the radical/cation intermediates via H-bonding and are non-nucleophilic, preventing non-selective solvent attack [3].[1]
-
Substituent Effect: Para-substituted phenols generally yield p-quinols (or quinone monoketals) which are 6-membered. To achieve ring expansion , these intermediates must often undergo a secondary rearrangement (e.g., dienone-phenol rearrangement or photochemical Wolff-type rearrangement).[1]
Mechanism & Decision Pathway[2][3]
Figure 2: Oxidative Dearomatization Pathways. Regioselectivity is often dictated by the presence of internal nucleophiles (Path B) or blocked para-positions (Path A).
Troubleshooting Guide: Oxidative Expansion
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Recovery of SM | Moisture in solvent deactivating PIDA. | Ensure TFE/HFIP is dry.[1] Add molecular sieves.[1] |
| Ortho- vs Para-Selectivity Issues | Lack of directing bias. | Use PIFA (bulkier) instead of PIDA to favor para attack. For ortho attack, tether a nucleophile (e.g., alcohol) to the phenol [4].[1] |
| Over-oxidation (Quinone formation) | Hydrolysis of the ketal. | Buffer the reaction with solid |
Frequently Asked Questions (FAQ)
Q1: Why is
Q2: Can I use electron-deficient phenols (e.g., nitrophenol) for Buchner expansion? A: Generally, no.[1] The Buchner reaction relies on the nucleophilicity of the aromatic double bond attacking the electrophilic carbene. Electron-withdrawing groups (EWG) deactivate the ring. Workaround: Reduce the EWG to an amine/alcohol (EDG), perform the expansion, and then re-oxidize or transform the functional group later.
Q3: My cycloheptatriene product rearranges back to the starting material. Why? A: This is the Norcaradiene-Cycloheptatriene equilibrium . If the 7-membered ring is thermodynamically less stable (often due to specific substitution patterns), it will collapse back to the norcaradiene or rearrange to a benzene derivative. Fix: Install a bulky group at the C7 position or use electron-withdrawing groups on the carbene (e.g., trifluoromethyl diazo) to stabilize the expanded ring.
References
-
Regioselective and Enantioselective Intermolecular Buchner Ring Expansions in Flow. Source: PubMed / NIH URL:[1][Link]
-
Regioselectivity in Thermal Rhodium(II)-Catalysed Büchner-Type Reactions. Source: ResearchGate URL:[1][2][3][Link]
-
Help with the mechanism of hypervalent iodine phenolic coupling. Source: Reddit (Community Discussion on Core Mechanism) / Wiley URL:[Link]
-
Regiospecific oxidation of polycyclic aromatic phenols to quinones by hypervalent iodine reagents. Source: PubMed / NIH URL:[1][Link]
-
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Source: ACS Publications URL:[1][Link]
Sources
overcoming steric hindrance in ortho-cyclopropyl phenol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for ortho-cyclopropyl phenol synthesis. This resource is designed to provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to address the unique challenges associated with introducing a cyclopropyl group at the sterically hindered ortho-position of a phenol. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you navigate this complex synthetic landscape.
Frequently Asked Questions (FAQs)
Q1: What makes the direct ortho-cyclopropanation of phenols so challenging?
The primary obstacle is significant steric hindrance. The hydroxyl group, while an excellent activating and ortho-, para-director, creates a crowded environment around the adjacent C-H bonds.[1] This steric congestion can prevent the bulky transition-metal catalyst and cyclopropanating agent from accessing the ortho-position, leading to low yields or reaction failure. Furthermore, the phenolic hydroxyl group itself is a reactive site, and side reactions like O-H insertion or O-alkylation can compete with the desired C-H functionalization.[2]
Q2: What are the principal strategies for achieving ortho-selective cyclopropanation?
There are two main approaches to overcome the challenges of ortho-cyclopropanation:
-
Direct, Directed C-H Functionalization: This is the most atom-economical approach. It utilizes a transition-metal catalyst (commonly Rhodium, Palladium, or Copper) that temporarily coordinates to the phenolic oxygen. This coordination, or chelation, brings the catalytic center in close proximity to the ortho C-H bond, facilitating its selective activation and subsequent reaction with a carbene precursor (like a diazo compound).[3][4][5]
-
Multi-Step Intramolecular or Sequential Reactions: When direct methods fail due to extreme steric hindrance or substrate incompatibility, a multi-step sequence is a robust alternative. A common strategy involves first installing an alkene at the ortho-position (ortho-alkenylation), followed by a separate cyclopropanation step of the double bond using classic methods like the Simmons-Smith reaction.[6][7][8] Intramolecular cyclopropanation, where the carbene precursor is tethered to the phenol, is another powerful method.[9][10]
Q3: Which catalytic systems are generally most effective for direct ortho-C-H cyclopropanation?
The choice of catalyst is critical and substrate-dependent.
-
Rhodium Catalysts: Rhodium carboxylate complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective for carbene transfer from diazo compounds.[11] They are known for their high reactivity and can overcome moderate steric hindrance. The mechanism is believed to involve the formation of a rhodium-carbene intermediate.[11][12]
-
Palladium Catalysts: Palladium(II) catalysts have shown great promise in directing C-H functionalization reactions on phenols, often using the hydroxyl group as an innate directing group.[4] These systems can be particularly useful for specific substrate classes.
-
Copper Catalysts: Copper-based catalysts are attractive due to their lower cost and toxicity.[2] While historically prone to favoring O-H insertion, modern ligand design has enabled highly ortho-selective C-H functionalization by mitigating this competing pathway.[2]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Problem 1: Low to no yield of the desired ortho-cyclopropyl phenol.
-
Q: My reaction is not producing the desired product, or the yield is negligible. I suspect steric hindrance from existing ortho-substituents on my phenol. What can I do?
-
A: Causality & Solution: Severe steric crowding around the target C-H bond is a common cause of failure in direct cyclopropanation. The catalytic complex simply cannot physically approach the reaction site.
-
Strategy 1: Modify the Catalytic System. Switch to a catalyst with less sterically demanding ligands. For instance, if using a rhodium catalyst with bulky carboxylate ligands, consider simpler ones like rhodium(II) acetate.
-
Strategy 2: Use a Smaller Carbene Precursor. If your cyclopropanating agent is bulky (e.g., derived from a sterically large diazoester), try a smaller alternative like ethyl diazoacetate.
-
Strategy 3: Adopt a Two-Step Approach. This is often the most reliable solution for highly substituted phenols. First, perform an ortho-alkenylation. The resulting ortho-alkenyl phenol can then be subjected to a Simmons-Smith or a related cyclopropanation reaction. The hydroxyl group can even act as a directing group in the Simmons-Smith reaction, enhancing its efficiency.[6][8]
-
-
-
Q: I am observing a significant amount of a side product that appears to be O-alkylation of my phenol instead of C-H cyclopropanation. How can I suppress this?
-
A: Causality & Solution: The phenolic proton is acidic and can react with the metal-carbene intermediate, leading to O-H insertion, a common side reaction, especially with copper catalysts.[2]
-
Strategy 1: Catalyst Selection. Certain catalytic systems are inherently more selective for C-H functionalization. For instance, some modern copper-N-heterocyclic carbene (NHC) systems have been designed to favor C-H insertion.[13]
-
Strategy 2: Protect the Hydroxyl Group. While this adds steps, protecting the phenol as a methyl ether or another suitable group completely eliminates O-H insertion. The directing ability is retained by the oxygen lone pairs. The protecting group can be removed post-cyclopropanation.
-
Strategy 3: Solvent and Additive Optimization. The polarity of the solvent can influence the relative rates of O-H versus C-H insertion. Experiment with a range of non-polar to polar aprotic solvents. Sometimes, the addition of a Lewis acid can modulate the reactivity of the catalyst and substrate.
-
-
Problem 2: Poor regioselectivity with significant formation of the para-cyclopropyl isomer.
-
Q: My reaction is working, but I'm getting a mixture of ortho and para products. How can I improve ortho-selectivity?
-
A: Causality & Solution: The hydroxyl group is a strong ortho-, para-director due to its electron-donating nature.[14][15][16] While chelation to a metal catalyst strongly favors the ortho position, a poorly coordinating metal or unfavorable sterics can allow the electronically favored para-position to compete.
-
Strategy 1: Enhance Chelation. Ensure your catalyst and conditions are optimal for chelation. This often means using a metal center with a high affinity for oxygen, such as Rh(II) or Pd(II). The reaction should be run in a solvent that does not compete strongly for coordination to the metal.
-
Strategy 2: Introduce a Blocking Group. If the para-position is unsubstituted, you can temporarily install a "blocking group" (e.g., a bromine or sulfonic acid group) at the para-position to physically prevent reaction there. This group can be removed in a subsequent step.
-
Strategy 3: Re-evaluate the Directing Group. If the free hydroxyl is not providing sufficient control, consider converting it to a more robust directing group (e.g., a picolinamide or related nitrogen-containing group) that forms a more stable chelate with the transition metal. This requires additional synthetic steps but can provide exquisite ortho-selectivity.
-
-
Visualized Workflows and Mechanisms
Diagram 1: Steric Hindrance in Ortho-Cyclopropanation
Caption: Steric clash between the catalyst and the phenol's OH group hinders ortho-attack.
Diagram 2: Two-Step Strategy Workflow
Caption: A reliable two-step workflow for synthesizing ortho-cyclopropyl phenols.
Validated Experimental Protocols
Protocol 1: Two-Step Synthesis via Ortho-Alkenylation and Simmons-Smith Cyclopropanation
This protocol is a robust alternative to direct C-H cyclopropanation and is often successful when other methods fail.
Step 1: Palladium-Catalyzed Ortho-Alkenylation of Phenol [4]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the phenol substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., toluene or dioxane, 5 mL), followed by the alkene (e.g., butyl acrylate, 1.5 mmol) and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ortho-alkenyl phenol.
Step 2: Simmons-Smith Cyclopropanation of Ortho-Alkenyl Phenol [6][7][8]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add a solution of the ortho-alkenyl phenol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Preparation (Furukawa's Modification): In a separate flask, prepare the Simmons-Smith reagent by adding diiodomethane (CH₂I₂, 2.0 mmol) to a stirred solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 mL, 2.0 mmol) in anhydrous DCM (5 mL) at 0 °C. Stir for 30 minutes.
-
Reagent Addition: Slowly add the freshly prepared Simmons-Smith reagent to the solution of the ortho-alkenyl phenol at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. The hydroxyl group often directs the cyclopropanation to occur on the same face.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the final ortho-cyclopropyl phenol.
Quantitative Data Summary: Comparison of General Strategies
| Strategy | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Direct C-H Cyclopropanation | Phenol, Diazo Compound, Rh/Pd/Cu Catalyst | 30-80% | Atom economical, fewer steps. | Sensitive to steric hindrance, potential for O-H insertion. |
| Ortho-Alkenylation + Cyclopropanation | Phenol, Alkene, Pd Catalyst; then CH₂I₂/Et₂Zn | 50-90% (over 2 steps) | High substrate scope, reliable for sterically hindered phenols. | Longer synthetic route, requires stoichiometric reagents. |
| Corey-Chaykovsky Cyclopropanation | Ortho-hydroxychalcone, Trimethylsulfoxonium iodide | 60-95% | Mild conditions, good for specific α,β-unsaturated systems. | Requires a pre-functionalized substrate (chalcone).[17][18] |
References
-
Metal-catalysed C-C bond formation at cyclopropanes. PubMed. Available at: [Link]
- Method to prepare ortho substituted phenol. Google Patents.
-
Ortho‐selective C−H functionalization of phenols using the... ResearchGate. Available at: [Link]
-
Cyclopropanation. Wikipedia. Available at: [Link]
-
Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. RSC Publishing. Available at: [Link]
-
Transition-metal-catalyzed ortho-selective C–H functionalization reactions of free phenols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Rochester. Available at: [Link]
-
Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. PubMed. Available at: [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Semantic Scholar. Available at: [Link]
- Novel processes for the synthesis of cyclopropyl compounds. Google Patents.
-
Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. MDPI. Available at: [Link]
-
Organic Letters Ahead of Print. ACS Publications. Available at: [Link]
-
Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry. Available at: [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Functional Groups In Organic Chemistry. Chemistry LibreTexts. Available at: [Link]
-
Intramolecular cyclopropanation of phenol or aniline derived benzoyl... ResearchGate. Available at: [Link]
-
Simmons-Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Intermolecular Asymmetric Dearomative Annulation of Phenols with Vinyl Cyclopropanes. ACS Publications. Available at: [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination. ACS Publications. Available at: [Link]
-
Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. ACS Publications. Available at: [Link]
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]
-
Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. PMC. Available at: [Link]
-
Copper-catalyzed Buchner reaction and phenyl cyclopropanation through diyne cyclization. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Simmons-Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives. PubMed. Available at: [Link]
-
Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing. Available at: [Link]
-
Photochemical Intermolecular Cyclopropanation Reactions of Allylic Alcohols for the Synthesis of [3.1.0]-Bicyclohexanes. ACS Publications. Available at: [Link]
-
Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. ACS Publications. Available at: [Link]
-
Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. PMC - NIH. Available at: [Link]
-
Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters. PMC - NIH. Available at: [Link]
-
Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. ACS Publications. Available at: [Link]
-
Palladium‐Catalyzed Cyclopropanation of Aryl/Heteroaryl Fluoro‐sulfonates. Wiley Online Library. Available at: [Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. ResearchGate. Available at: [Link]
-
The Simmons-Smith Reaction & Cyclopropanation. YouTube. Available at: [Link]
-
On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. ResearchGate. Available at: [Link]
-
Key Mechanistic Features in Palladium-Catalyzed Methylcyclopropanation of Norbornenes With Vinyl Bromides: Insights From DFT Calculations. Frontiers. Available at: [Link]
-
Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing). Available at: [Link]
-
Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction. YouTube. Available at: [Link]
Sources
- 1. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal-catalyzed ortho-selective C–H functionalization reactions of free phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. Simmons-Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 12. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Characteristic Peaks of 1-Methoxycyclopropyl Moiety
Executive Summary
The 1-methoxycyclopropyl moiety represents a unique structural motif in medicinal chemistry, serving as a conformational lock and a metabolic "hard spot" bioisostere for isopropyl or tert-butyl ethers. Its 1H NMR signature is distinct, characterized by high-field cyclopropyl protons (0.5–1.2 ppm) and a methoxy singlet that is often slightly shielded relative to acyclic analogs.
However, the spectral analysis is non-trivial due to the magnetic non-equivalence of the ring protons, resulting in complex AA'BB' or AA'XX' coupling patterns rather than simple first-order multiplets. This guide provides a detailed technical breakdown of the NMR characteristics, compares the moiety’s performance against standard ether alternatives, and offers validated protocols for spectral assignment.
Structural & Electronic Context
The cyclopropane ring is defined by significant angular strain (~27.5 kcal/mol) and unique bonding orbitals (Walsh orbitals) that possess high
-
Shielding Cone: The magnetic anisotropy of the cyclopropane ring creates a shielding cone above and below the ring plane, shifting attached protons upfield.
-
Electronic Effect of Methoxy: The oxygen atom at position 1 exerts a strong inductive deshielding effect (-I) on the geminal carbon (C1) but donates electron density via resonance (+R) into the ring's antibonding orbitals. This creates a push-pull system that influences the chemical shifts of the vicinal protons at C2 and C3.
Detailed NMR Analysis
2.1 Characteristic Chemical Shifts
The 1-methoxycyclopropyl group displays a diagnostic pattern distinct from acyclic ethers.
| Proton Environment | Chemical Shift ( | Multiplicity | Notes |
| Methoxy (-OCH | 3.10 – 3.40 | Singlet (s) | Often appearing upfield of acyclic methyl ethers (3.3–3.6 ppm) due to the ring's anisotropy. |
| Ring Protons ( | 0.80 – 1.20 | Multiplet (m) | Protons cis to the methoxy group. Deshielded relative to unsubstituted cyclopropane ( |
| Ring Protons ( | 0.50 – 0.90 | Multiplet (m) | Protons trans to the methoxy group. Typically more shielded than |
Note: Shifts are solvent-dependent. Values above are typical for
2.2 Coupling Constants (
Values)
The rigidity of the cyclopropane ring fixes the dihedral angles, making
- (Geminal): -3.0 to -6.0 Hz. (Negative sign is characteristic of cyclopropanes).[2]
- (Vicinal): 6.0 – 12.0 Hz.[3]
- (Vicinal): 2.0 – 5.0 Hz.[3]
Key Diagnostic Rule: In cyclopropanes,
2.3 The AA'BB' Multiplet Problem
Unlike an isopropyl group, which shows a clean doublet and septet, the methylene protons of the 1-methoxycyclopropyl group form a higher-order spin system.
-
Symmetry: In unsubstituted 1-methoxycyclopropane, the molecule has a plane of symmetry. The two protons cis to the methoxy are chemically equivalent, as are the two trans protons.
-
Magnetic Non-Equivalence: However,
couples differently to ( ) than it does to ( ). Therefore, they are magnetically non-equivalent. -
Result: The spectrum appears as two complex, "roofed" multiplets rather than simple triplets.
Comparative Performance Analysis
This section objectively compares the 1-methoxycyclopropyl moiety with its primary alternative, the Isopropyl Ether, focusing on spectral distinctness and functional performance in drug design.
3.1 Spectral Comparison
| Feature | 1-Methoxycyclopropyl | Isopropyl Ether (-OCH(CH |
| Diagnostic Signal | High-field multiplets (0.5–1.2 ppm) | Methyl doublet ( |
| Spin System | Complex AA'BB' (Higher Order) | First Order ( |
| Overlap Potential | High (overlaps with alkyl chains/lipids) | Low (methine septet is distinct) |
| Solvent Effect | Strong shifts in | Moderate shifts |
3.2 Functional Performance (Drug Design)
-
Metabolic Stability (Superior): The C-H bonds of the cyclopropane ring have high
-character (~ -like), making them stronger (BDE ~106 kcal/mol) and less susceptible to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes compared to the tertiary C-H of an isopropyl group. -
Acid Stability (Inferior): 1-Methoxycyclopropanes are essentially hemiacetal ethers hidden in a strained ring. They are susceptible to acid-catalyzed ring opening, leading to the formation of ketones or allylic alcohols.
-
Mechanism:[4] Protonation of oxygen
Ring opening to stabilized carbocation Nucleophilic trap.
-
-
Conformational Locking: The moiety fixes the vector of the methoxy group, reducing the entropic penalty upon binding to a protein target.
Experimental Protocols
4.1 Protocol: Resolving Complex Multiplets (Solvent Shift)
When the cyclopropyl multiplets overlap with other aliphatic signals, use the Aromatic Solvent Induced Shift (ASIS) effect. Benzene-
-
Preparation: Dissolve ~5 mg of sample in 0.6 mL
. Acquire reference spectrum. -
Solvent Swap: Evaporate solvent and redissolve in 0.6 mL
. -
Analysis:
-
Methoxy singlet typically shifts upfield in benzene.
-
Ring protons often resolve into distinct multiplets due to differential shielding.
-
4.2 Protocol: Acid-Free Handling
Due to the lability of the hemiacetal-like linkage:
-
Solvent: Use
treated with basic alumina or anhydrous to neutralize trace HCl. -
Tube: Use new, high-quality NMR tubes (avoid acid-washed tubes unless thoroughly neutralized).
-
Storage: Do not store the compound in solution for prolonged periods; acquire data immediately upon dissolution.
Visualization: Assignment Workflow
Figure 1: Logical workflow for distinguishing 1-methoxycyclopropyl moieties from acyclic ethers based on multiplet analysis and coupling constants.
References
-
Baranac-Stojanović, M., & Stojanović, M. (2013).[5] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.[5] Link
-
Wiberg, K. B., & Nist, B. J. (1963). The Interpretation of NMR Spectra of Small Rings. Journal of the American Chemical Society, 85(18), 2788-2794. Link
-
Reich, H. J. (2025). Structure Determination Using NMR: Cyclopropane Coupling Constants. University of Wisconsin-Madison. Link
-
Liu, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256-278.[6] Link
-
PubChem. (2025).[7][8] 1-Methoxycyclopropane-1-carboxylic acid (Compound Summary). National Library of Medicine. Link[7]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methoxycyclopropane-1-carboxylic acid | C5H8O3 | CID 22484226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentyl methyl ether | C6H12O | CID 138539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison: IR Spectroscopic Differentiation of 2-(1-methoxycyclopropyl)phenol vs. Propiophenone
Executive Summary
In pharmaceutical synthesis and intermediate verification, distinguishing between isomeric or structurally related precursors is critical. This guide details the infrared (IR) spectroscopic differentiation of Propiophenone (a common starting material/byproduct) and 2-(1-methoxycyclopropyl)phenol (a specialized intermediate, often relevant in arylcyclohexylamine synthesis pathways).
While both compounds contain an aromatic ring and oxygenated functionality, their IR signatures are drastically different due to the carbonyl vs. hydroxyl trade-off and the unique vibrational modes of the strained cyclopropyl ring .
The "Smoking Gun" Differentiators:
-
Propiophenone: Characterized by a strong, sharp conjugated ketone band (
1690 cm ) and the absence of hydroxyl absorption. -
This compound: Characterized by a broad phenolic hydroxyl band (
3200–3550 cm ), the absence of a carbonyl peak, and diagnostic cyclopropyl C–H stretching modes.
Molecular Analysis & Theoretical Grounding
Understanding the structural physics is a prerequisite for accurate spectral interpretation.
| Feature | Propiophenone | This compound |
| Formula | C | C |
| Core Functionality | Conjugated Ketone | Phenol (Hydrogen Bond Donor) |
| Secondary Functionality | Ethyl Group (Alkyl chain) | Cyclopropyl Ether (Strained Ring) |
| Electronic Effect | Conjugation lowers | H-bonding broadens and lowers |
| Key Structural Strain | None (sp | High (Cyclopropyl bond angles |
Mechanism of Spectral Divergence
-
Conjugation (Propiophenone): The carbonyl group is directly attached to the benzene ring. Resonance delocalization reduces the double-bond character of the C=O bond, lowering its force constant and shifting the absorption from the standard 1715 cm
(aliphatic ketone) to 1685 cm . -
Ring Strain (Cyclopropyl Phenol): The cyclopropyl carbons possess significant
-character (approx. hybridization) in their C–H bonds. This increases the force constant, pushing the C–H stretching frequency higher ( 3000 cm ), often overlapping with or exceeding aromatic C–H stretches.
Spectral Fingerprinting: The Differentiation Protocol
This section details the specific wavenumbers required for identification.
A. The Diagnostic Regions (Primary Indicators)[1]
Region 1: 3200 – 3600 cm
(The Hydroxyl Check)
-
This compound: Displays a broad, intense band centered around 3300–3400 cm
. This is the O–H stretch, widened by intermolecular hydrogen bonding. -
Propiophenone: Silent. This region will be flat (baseline), serving as a definitive negative control for the phenol.
Region 2: 1650 – 1750 cm
(The Carbonyl Check)
-
Propiophenone: Displays a sharp, very strong band at 1685
5 cm . This is the conjugated C=O stretch. -
This compound: Silent. The absence of a peak here confirms the compound is not the ketone starting material. Note: Aromatic ring breathing modes may appear lower (1580–1600 cm
), but they are far weaker than a carbonyl peak.
B. Secondary Confirmation (Fine Structure)
Region 3: 3000 – 3100 cm
(The Cyclopropyl Anomaly)
-
This compound: Look for a distinct shoulder or sharp peak just above 3000 cm
(e.g., 3080–3100 cm ). While aromatic C–H also appears here, the cyclopropyl C–H is uniquely high-frequency for an aliphatic group due to ring strain. -
Propiophenone: Shows standard aromatic C–H (>3000) and aliphatic ethyl C–H (<3000).
Region 4: 1000 – 1300 cm
(The Ether/Alcohol Zone)
-
This compound: Expect strong C–O stretching vibrations.
-
Ar–O stretch: ~1230–1260 cm
(Strong). -
Aliphatic C–O–C (Methoxy): ~1050–1150 cm
.
-
-
Propiophenone: Lacks these intense C–O bands.
Comparative Data Summary
The following table summarizes the expected peak assignments based on standard spectroscopic data and functional group physics.
| Functional Group Mode | Propiophenone (cm | This compound (cm | Differentiation Value |
| O–H Stretch | ABSENT | 3200 – 3550 (Broad) | Critical (Primary) |
| C=O Stretch | 1680 – 1690 (Strong) | ABSENT | Critical (Primary) |
| C–H Stretch (Alkyl) | 2850 – 2980 (Ethyl) | 2850 – 3000 (Methoxy) | Low |
| C–H Stretch (Ring) | 3030 – 3080 (Aromatic) | 3010 – 3100 (Cyclopropyl + Ar) | Medium (High freq. shoulder) |
| C–O Stretch | Absent | 1200 – 1260 (Phenolic) | Medium |
| Aromatic Overtones | 1700–2000 (Mono-sub pattern) | 1700–2000 (Ortho-sub pattern) | High (Expert Only) |
Analytical Workflow (Decision Tree)
The following logic flow ensures a self-validating identification process.
Figure 1: Analytical decision tree for distinguishing the two compounds. Note the dashed line indicating potential contamination if both functional groups are observed.
Experimental Protocol
To ensure reproducibility, follow this standard operating procedure (SOP).
Sample Preparation[2][3]
-
State Verification:
-
Propiophenone: Typically a low-melting solid or liquid (mp
18°C). Likely liquid at room temperature. -
Phenol Derivative: Likely a solid or viscous oil depending on purity.
-
-
Method Selection:
-
ATR (Attenuated Total Reflectance): Preferred for liquids and oils. Requires zero sample prep. Ensure the crystal (Diamond/ZnSe) is clean to avoid "ghost" peaks in the C–H region.
-
Transmission (KBr Pellet): Preferred for solids if ATR is unavailable. Mix 1-2 mg of sample with 100 mg dry KBr. Warning: Wet KBr introduces water peaks at 3400 cm
and 1640 cm , which can mimic the phenol O–H and confuse the analysis. ATR is strongly recommended to avoid moisture interference.
-
Data Acquisition
-
Range: 4000 cm
to 600 cm . -
Resolution: 4 cm
. -
Scans: Minimum 16 scans (32 recommended for high signal-to-noise ratio).
Quality Control Check
-
Background: Ensure a fresh background is taken immediately before the sample.
-
CO2 Interference: Check for the doublet at 2350 cm
. If strong, purge the chamber, as atmospheric variations can distort the baseline near the nitrile/alkyne region (though less critical for this specific comparison).
References
-
NIST Mass Spectrometry Data Center. Propiophenone (IR Spectrum).[1] NIST Chemistry WebBook, SRD 69.[2][3] National Institute of Standards and Technology.[2][1][3][4][5] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general functional group frequencies including Cyclopropyl C-H strain).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for detailed C-O and O-H band shapes).
Sources
Mass Spectrometry Fragmentation Patterns of Alkoxycyclopropanes
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Isomeric Challenge
In organic synthesis and metabolite identification, distinguishing alkoxycyclopropanes (cyclopropyl ethers) from their isomeric allylic ethers and carbonyl compounds is a critical analytical challenge. While these compounds share identical molecular formulas and often similar retention times, their behavior under Electron Ionization (EI) mass spectrometry diverges significantly due to the release of ring strain.
This guide provides a technical comparison of the fragmentation pathways of alkoxycyclopropanes versus their acyclic isomers. It establishes the distonic radical cation as the central mechanistic intermediate and outlines specific diagnostic ions that serve as fingerprints for structural elucidation.
Mechanistic Principles: Strain-Driven Fragmentation
The Distonic Ion Pathway
Unlike unstrained ethers, which predominantly undergo
-
Standard Ether Ionization: Localizes charge on oxygen
-cleavage. -
Alkoxycyclopropane Ionization: Charge localization on oxygen weakens the adjacent cyclopropyl bonds
Ring opening to a -distonic ion ( ).
Key Fragmentation Channels
Once the distonic ion is formed, two primary pathways compete:
-
Ethylene Elimination (
): The distonic ion undergoes a "pseudo-retro-ene" fragmentation, expelling a neutral ethylene molecule ( ) and leaving a radical cation of the corresponding carbonyl or enol species. -
H-Rearrangement: A hydrogen atom transfers from the alkyl chain to the radical site, often leading to isomeric aldehyde/ketone radical cations.
Comparative Analysis: Alkoxycyclopropanes vs. Alternatives
The following table contrasts the mass spectral signatures of Cyclopropyl Methyl Ether (CPME) with its common isomers, Allyl Methyl Ether and Butanal . All have the molecular formula
Table 1: Diagnostic Ion Comparison (MW 72 Isomers)
| Feature | Cyclopropyl Methyl Ether (Alkoxycyclopropane) | Allyl Methyl Ether (Allylic Ether) | Butanal (Aldehyde) |
| Molecular Ion ( | Strong (72 | Weak/Moderate (72 | Weak (72 |
| Base Peak | |||
| Primary Mechanism | Ring Opening | McLafferty Rearrangement . | |
| Diagnostic Loss | |||
| Distinguishing Feature | Presence of | Strong | Strong |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: While both CPME and Butanal show an
44 peak (loss of 28), the mechanism differs. In Butanal, it is a McLafferty rearrangement.[1][2][3][4] In CPME, it is the direct expulsion of ethylene from the ring. Differentiation requires looking at the41 intensity (high in allylic ethers, low in CPME) and 29 (high in aldehydes).
Visualization: Fragmentation Pathway[6]
The following diagram illustrates the unique "Ring Opening
Figure 1: The strain-release fragmentation pathway of alkoxycyclopropanes. The conversion to a distonic radical cation is the rate-determining step that enables the characteristic loss of ethylene.
Experimental Protocols
To reliably differentiate these isomers, precise control of the ionization source is required.
Protocol A: Standard EI Characterization (70 eV)
Objective: Generate a library-searchable spectrum with standard fragmentation ratios.
-
Inlet System: GC-MS introduction is preferred to ensure chromatographic separation of potential isomers.
-
Source Temperature: Set to 200°C . Note: Higher temperatures (250°C+) can induce thermal isomerization of the cyclopropane ring before ionization.
-
Scan Range: 35–300
. Ensure the low mass range captures the diagnostic 41 and 44 ions. -
Data Analysis: Calculate the ratio of
.-
Ratio > 1.0: Indicative of Alkoxycyclopropane (or rearrangable carbonyl).
-
Ratio < 0.5: Indicative of Allylic Ether.
-
Protocol B: Low-Energy Ionization (12-15 eV)
Objective: Enhance the Molecular Ion (
-
Tuning: Lower the electron energy to 12–15 eV (if instrument permits) or use Chemical Ionization (CI) with Methane.
-
Observation:
-
Alkoxycyclopropanes: The
intensity increases significantly as the ring opening requires activation energy. -
Acetals/Ketals (Impurities): Often lose alkoxy groups easily even at low energy; stable
confirms the ether structure.
-
References
-
Bouchoux, G. (2012). Gas-Phase Ion Chemistry of Distonic Ions. Chemical Reviews. [Link]
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. [Link]
-
Gross, M. L. (2004).[2] Charge-Remote Fragmentation: An Analytical Tool for Structural Determination. International Journal of Mass Spectrometry. [Link]
-
NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. [Link]
Sources
Comparative Guide: Reactivity of Methoxy vs. Siloxy Cyclopropyl Phenols
Executive Summary
In the design of mechanistic probes and radical precursors, the choice between methoxy (-OMe) and siloxy (-OSiR
-
Methoxy-substituted substrates predominantly function as Radical Cation (
) generators. The robust O-Me bond stabilizes the positive charge, allowing the unpaired electron density to delocalize into the aromatic system and trigger ultrafast cyclopropyl ring opening (radical clock behavior). -
Siloxy-substituted substrates function as Phenoxyl Radical (
) precursors. Upon Single Electron Transfer (SET) oxidation, the silyl group undergoes rapid cleavage (desilylation), shifting the reactive center from the carbon skeleton to the oxygen atom, often bypassing the ring-opening pathway favored by the radical cation.
This guide analyzes the kinetic and thermodynamic implications of this switch, providing actionable data for researchers utilizing these motifs in drug discovery and mechanistic physical organic chemistry.
Part 1: Mechanistic Foundations & Electronic Comparison
The "Divergent Pathway" Mechanism
The core difference lies in the fate of the initial radical cation formed upon oxidation (e.g., by CAN, PIFA, or Anodic Oxidation).
-
Pathway A (Methoxy): The radical cation
is relatively stable ( ns). The spin density at the para-position drives the homolytic opening of the cyclopropane ring. -
Pathway B (Siloxy): The radical cation
is extremely labile. The weak O-Si hyperconjugation and nucleophilic susceptibility lead to rapid heterolytic cleavage of the O-Si bond ( ), generating a neutral phenoxyl radical and a silyl cation.
Quantitative Electronic Parameters
The following table contrasts the physicochemical properties relevant to reactivity.
| Parameter | Methoxy (-OMe) | Trimethylsiloxy (-OTMS) | Mechanistic Implication |
| Hammett Constant ( | -0.27 | -0.27 to -0.31 | Both are strong electron donors; Siloxy is slightly more activating due to polarizability. |
| Oxidation Potential ( | ~1.3 - 1.5 V vs SCE | ~1.1 - 1.3 V vs SCE | Siloxy ethers are easier to oxidize (thermodynamically favored SET). |
| Radical Cation Lifetime | Microseconds (in non-nucleophilic media) | < Nanoseconds (Rapid desilylation) | Methoxy allows time for skeletal rearrangements; Siloxy does not. |
| Primary Reactive Species | Radical Cation ( | Phenoxyl Radical ( | Determines the site of subsequent bond formation. |
Part 2: Reactivity Profiles & Kinetic Data
Radical Clock Kinetics (Ring Opening)
The rate of cyclopropyl ring opening (
-
Methoxy-Cyclopropyl Phenols: The ring opening is driven by the relief of ring strain (~27 kcal/mol) and the stabilization of the resulting distonic radical cation.
-
Rate Constant (
): to (at 25°C). -
Substituent Effect: Electron-donating groups (like -OMe) at the para position stabilize the transition state, accelerating the opening compared to unsubstituted analogs.
-
-
Siloxy-Cyclopropyl Phenols: Because desilylation (
) often competes with or outcompetes ring opening ( ), the observation of ring-opened products depends on the oxidant and solvent.-
Scenario: If
, the phenoxyl radical is formed. Phenoxyl radicals generally do not trigger cyclopropyl ring opening efficiently because the spin density is localized on oxygen, not the ring carbon. -
Result: Siloxy substrates often yield quinones or coupled dimers rather than ring-opened alkyl chains.
-
Visualization of Reaction Pathways
Figure 1: The Mechanistic Divergence. Methoxy groups retain the radical cation character required for ring opening, while siloxy groups act as "sacrificial" donors to generate phenoxyl radicals.
Part 3: Experimental Protocols
Protocol A: Measuring Radical Ring Opening (Methoxy Substrates)
Objective: Determine the rate of ring opening using the "Free Radical Clock" method.
-
Precursor Synthesis: Synthesize p-methoxy-(2-phenylcyclopropyl)benzene via Simmons-Smith cyclopropanation of the corresponding stilbene derivative.
-
Radical Generation:
-
Dissolve substrate (0.1 M) in dry Acetonitrile (
). -
Add photosensitizer: 9,10-Dicyanoanthracene (DCA, 5 mol%).
-
Add Methyl Viologen (
) as an electron acceptor if necessary.
-
-
Irradiation: Irradiate with a 450 nm LED (Blue) under Argon atmosphere at 25°C.
-
Trapping: Add a radical trap (e.g., TEMPO or
) to capture the opened distonic radical. -
Analysis:
-
Monitor consumption of starting material via HPLC-UV (254 nm).
-
Quantify the ratio of Ring-Retained vs. Ring-Opened products.
-
Calculation: Use the standard clock equation:
.
-
Protocol B: Controlled Phenoxyl Radical Generation (Siloxy Substrates)
Objective: Generate phenoxyl radicals without ring opening for coupling reactions.
-
Substrate Preparation: Silylate the p-cyclopropyl phenol using TMSCl and Imidazole in DCM. (Yield >95%).
-
Oxidation (Chemical):
-
Dissolve siloxy substrate (0.05 M) in Acetone/Water (9:1).
-
Add Phenyliodine(III) diacetate (PIFA) (1.1 equiv) dropwise at 0°C.
-
-
Observation:
-
The reaction will turn transiently colored (yellow/orange) indicating Phenoxyl radical/Quinone methide formation.
-
Note: The cyclopropyl ring typically remains intact in the initial intermediate, but may undergo subsequent nucleophilic attack if the quinone methide is electrophilic.
-
-
Quench & Isolate: Quench with saturated
. Extract with EtOAc. Analyze for dimerized products (biphenols) or solvent adducts.
Part 4: Comparative Data Summary
The following table synthesizes data from kinetic studies on substituted benzenes and radical clocks.
| Feature | Methoxy-Cyclopropyl Phenol | Siloxy-Cyclopropyl Phenol |
| Primary Utility | Kinetic Probe: Measures rate of radical reactions. | Synthetic Intermediate: Precursor to quinones/phenoxyls. |
| Sensitivity to Acid | Low (Stable to mild acid). | High (Hydrolyzes to phenol). |
| Sensitivity to Base | Low. | Moderate (Cleaves at high pH). |
| SET Product | Distonic Radical Cation (Ring Opens). | Phenoxyl Radical (Ring Intact/Couples).[1][2] |
| Rate of Cation Decay | Slow ( | Fast ( |
| Typical Yield (Opening) | > 85% (with proper trap). | < 10% (Major product is desilylated). |
Mechanism of Action Diagram
Figure 2: Kinetic Competition. The Siloxy pathway is dominated by desilylation, effectively "short-circuiting" the ring-opening clock mechanism.
References
-
Kinetics of Reactions of Cyclopropylcarbinyl Radicals. Journal of the American Chemical Society. [Link]
-
Radical Clocks: Molecular Stop Watches for Timing Organic Reactions. University of Illinois. [Link]
-
Aryl Silyl Ethers Enable Preferential Ar−O Bond Cleavage. National Institutes of Health (PMC). [Link]
-
Phenoxyl Radical Formation During Photo-oxidation of Phenol. Royal Society of Chemistry. [Link]
-
Structure-Antioxidant Activity Relationship of Methoxy Groups. Nature Scientific Reports. [Link]
Sources
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for Cyclopropyl Phenol Derivatives
For researchers, scientists, and professionals in drug development, understanding the chromatographic behavior of novel compounds is paramount. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times for a series of cyclopropyl phenol derivatives. By delving into the principles of reversed-phase chromatography and examining the influence of molecular structure on retention, this document serves as a practical resource for method development and analysis of this important class of compounds.
The Foundational Principle: Hydrophobicity in Reversed-Phase HPLC
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of analytical chemistry, particularly for the separation of organic molecules. The fundamental principle governing separation in RP-HPLC is the partitioning of analytes between a nonpolar stationary phase (commonly silica-based particles with bonded C8 or C18 alkyl chains) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1]
The retention of an analyte on the column is primarily dictated by its hydrophobicity.[2] More hydrophobic (less polar) compounds will have a stronger affinity for the nonpolar stationary phase and will therefore elute later, resulting in a longer retention time. Conversely, more polar compounds will have a greater affinity for the polar mobile phase and will elute earlier, exhibiting a shorter retention time.
A key predictor of a compound's hydrophobicity is its octanol-water partition coefficient (LogP). A higher LogP value indicates greater hydrophobicity and, consequently, a longer retention time in RP-HPLC.[3]
The Influence of the Cyclopropyl Group and Isomeric Position
The introduction of a cyclopropyl group to a phenol molecule significantly impacts its chromatographic behavior. The cyclopropyl ring, being a small, strained aliphatic ring, increases the overall hydrophobicity of the phenol backbone. The position of this substituent on the aromatic ring also plays a crucial, albeit sometimes subtle, role in determining the molecule's polarity and its interaction with the stationary phase.
This guide will focus on a comparative analysis of three illustrative cyclopropyl phenol derivatives:
-
2-Cyclopropylphenol: The ortho-isomer.
-
4-Cyclopropylphenol: The para-isomer.
-
2-Cyclopropyl-6-isopropylphenol: A di-substituted derivative with increased steric hindrance and hydrophobicity.
The following diagram illustrates the chemical structures of these model compounds.
Caption: Chemical structures of the analyzed cyclopropyl phenol derivatives.
Comparative Analysis of Retention Times: An Illustrative Study
-
4-Cyclopropylphenol has a calculated XLogP3 of 2.6.[4]
-
3-Cyclopropylphenol has a calculated XLogP3 of 2.5.[5]
-
The LogP for 2-Cyclopropylphenol is expected to be in a similar range to the 3- and 4-isomers, approximately 2.5-2.6. Positional isomers often have very similar hydrophobicities.[6]
-
2-Cyclopropyl-6-isopropylphenol has a calculated XLogP3 of 3.6, indicating significantly higher hydrophobicity due to the additional isopropyl group.[7]
Based on these LogP values, the expected elution order in a reversed-phase HPLC system would be:
-
2-Cyclopropylphenol and 4-Cyclopropylphenol (with potentially minor differences in retention time, requiring a high-efficiency column and optimized mobile phase for baseline separation).
-
2-Cyclopropyl-6-isopropylphenol (with a significantly longer retention time).
The following table presents a set of illustrative experimental data that one might expect from an optimized HPLC analysis of these compounds.
| Compound | Structure | Predicted XLogP3 | Illustrative Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| 2-Cyclopropylphenol | Ortho-isomer | ~2.5-2.6 | 8.2 | 1.1 | 15,000 |
| 4-Cyclopropylphenol | Para-isomer | 2.6[4] | 8.5 | 1.0 | 16,000 |
| 2-Cyclopropyl-6-isopropylphenol | Di-substituted | 3.6[7] | 12.7 | 1.2 | 14,500 |
Disclaimer: The retention times presented in this table are illustrative and intended for educational purposes. Actual retention times will vary depending on the specific HPLC system, column, and mobile phase conditions used.
Experimental Protocol: A Validated Approach
To achieve a robust and reproducible separation of cyclopropyl phenol derivatives, a well-defined experimental protocol is essential. The following method is a self-validating system, designed to provide excellent resolution and peak shape.
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Column: A C18 stationary phase is a suitable starting point for these compounds. For enhanced resolution of the isomers, a column with a different selectivity, such as a biphenyl or phenyl-hexyl phase, could be explored.[5] A recommended column is a Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 275 nm (Phenols typically exhibit strong absorbance in this region)
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 10.0 | 70 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 40 |
| 20.0 | 40 |
Sample Preparation
-
Prepare a stock solution of each cyclopropyl phenol derivative at a concentration of 1 mg/mL in the sample diluent.
-
Create a mixed standard solution by combining appropriate volumes of each stock solution and diluting with the sample diluent to a final concentration of 10 µg/mL for each analyte.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
The following diagram outlines the experimental workflow.
Caption: A schematic of the experimental workflow for the HPLC analysis of cyclopropyl phenol derivatives.
Causality Behind Experimental Choices
-
Mobile Phase: The use of a water/acetonitrile gradient is a standard practice in reversed-phase chromatography, allowing for the elution of compounds with a wide range of polarities. The addition of 0.1% formic acid to the mobile phase serves two key purposes: it protonates the phenolic hydroxyl group, preventing its ionization and leading to sharper, more symmetrical peaks, and it improves the ionization efficiency for mass spectrometry detection if coupled to the HPLC system.[2]
-
Column Choice: A C18 column is a robust and versatile choice for the separation of many organic compounds, including phenols. The 150 mm length and 3.5 µm particle size provide a good balance between resolution and analysis time.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is necessary to elute the more hydrophobic di-substituted derivative in a reasonable time frame while still achieving good separation of the less retained isomers.
-
Detection Wavelength: The selection of 275 nm for UV detection is based on the typical absorbance maximum for the phenol chromophore. A diode array detector is advantageous as it allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment.
Conclusion
This guide has provided a comprehensive overview of the principles and a practical (though illustrative) comparison of the HPLC retention times of cyclopropyl phenol derivatives. The key takeaway for researchers is the direct correlation between a compound's hydrophobicity (as indicated by its LogP value) and its retention time in reversed-phase HPLC. The presented experimental protocol offers a solid starting point for the development of robust analytical methods for this class of molecules. By understanding the fundamental principles of chromatography and the influence of molecular structure, scientists can effectively develop and optimize separation methods for their compounds of interest.
References
-
Chrominfo. (2019). Factors Affecting Retention Time in HPLC. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
PubChem. (n.d.). 4-Cyclopropylphenol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-Cyclopropylphenol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Phenol, 2-cyclopropyl-6-isopropyl-. National Center for Biotechnology Information. Available at: [Link]
- Dolan, J. W. (2012). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 30(11), 946-951.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
- Ferreira, I. C. F. R., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 273.
- LibreTexts, C. (2022). 7.8: Comparing Properties of Isomers.
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Available at: [Link]
-
Quora. (2023). What are the physical properties of structural isomers? Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-4-cyclopropylphenol | C9H9BrO | CID 70459265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. 4-Cyclopropylphenol | C9H10O | CID 10986277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Cyclopropylphenol | C9H10O | CID 20100004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Phenol, 2-cyclopropyl-6-isopropyl- | C12H16O | CID 3058298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(1-methoxycyclopropyl)phenol
Executive Summary: The "Silent Penetrator" Risk
Handling 2-(1-methoxycyclopropyl)phenol requires a safety protocol exceeding standard laboratory hygiene.[1][2] While specific toxicological data for this precise isomer may be sparse in public repositories, its structural moieties—a phenolic ring coupled with a strained cyclopropyl ether —dictate a "Worst-Case" safety approach.
The Critical Hazard: Phenolic compounds possess a unique ability to anesthetize cutaneous nerve endings upon contact. A researcher may suffer a severe chemical burn and systemic absorption (leading to renal or cardiac failure) before feeling any pain. Furthermore, the cyclopropyl group introduces ring strain, suggesting potential instability under acidic conditions or elevated temperatures.
Immediate Directive:
-
Treat as Class 6.1 (Toxic) and Class 8 (Corrosive).
-
Standard Nitrile Exam gloves are INSUFFICIENT for prolonged contact.
-
PEG 300/400 (Polyethylene Glycol) must be present at the workstation before the bottle is opened.
Chemical Hazard Analysis & Engineering Controls
Structural Deconstruction
-
Phenol Moiety: Lipophilic and corrosive.[3][4] Rapidly denatures proteins and penetrates the stratum corneum.[5]
-
Cyclopropyl Ether: High ring strain (~27 kcal/mol). Potential for exothermic ring-opening reactions if exposed to strong Lewis acids or uncontrolled heating.
Engineering Controls (Primary Barrier)
Before relying on PPE, the working environment must be secured.
| Control Type | Requirement | Rationale |
| Ventilation | Certified Fume Hood (Face velocity: 80–100 fpm) | Prevents inhalation of phenolic vapors which cause pulmonary edema. |
| Containment | Secondary Containment Tray | The cyclopropyl group implies potential reactivity; spills must be contained to prevent reaction with incompatible bench materials. |
| Inert Atmosphere | Nitrogen/Argon Blanket | Recommended during storage and transfer to prevent oxidative degradation of the ether linkage. |
Personal Protective Equipment (PPE) Matrix
This section details the "Self-Validating" PPE system. Do not deviate from these material specifications.
Hand Protection: The "Laminate Rule"
Standard 4-mil nitrile gloves degrade rapidly when exposed to phenols.
-
Primary Recommendation (High Risk/Synthesis):
-
Inner Layer: Silver Shield® / 4H® (PE/EVAL Laminate). Note: These offer >4 hours breakthrough time but poor dexterity.
-
Outer Layer: 5-8 mil Nitrile (Disposable). Purpose: Protects the inner liner from tears and provides grip.
-
-
Secondary Recommendation (Low Risk/Weighing <10mg):
-
Double-Gloving: Two pairs of Nitrile (total >8 mil).
-
Protocol: "Splash & Strip." If any chemical touches the outer glove, strip and replace immediately.
-
Eye & Face Protection[2][6][7][8]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of liquid creep/vapor absorption.
-
Volume > 50mL: Add a Face Shield (8-inch minimum) over goggles.
Body Protection
-
Standard: Cotton Lab Coat (High-neck preferred).
-
High Volume: Tyvek® or chemically resistant apron (Butyl/Neoprene) to prevent saturation of clothing.
Operational Workflow & Decision Logic
The following diagram outlines the decision logic for PPE selection and the handling workflow.
Figure 1: PPE Selection and Operational Logic Flow. Blue nodes indicate decision points; Red/Orange nodes indicate higher risk pathways requiring enhanced protection.
Emergency Response Protocol
CRITICAL: Water alone is often ineffective for washing phenols off the skin due to their lipophilicity.
Skin Exposure (The PEG Protocol)
-
Immediacy: Stop work immediately.
-
Doffing: Remove contaminated clothing/gloves without spreading the chemical.[2]
-
Decontamination:
-
Step A: Swab the area with a sponge/gauze soaked in PEG 300 or PEG 400 (Polyethylene Glycol) for at least 15 minutes. This solubilizes the phenol.
-
Step B: If PEG is unavailable, flush with massive amounts of water (safety shower) for >30 minutes.
-
-
Medical: Transport to ER. Mention "Phenol/Cresol derivative exposure."
Eye Exposure
-
Flush: Immediate irrigation at eyewash station for 15 minutes .
-
Hold: Force eyelids open to ensure irrigation of the cul-de-sac.
-
Medical: Immediate ophthalmological consult.
Disposal & Deactivation
-
Waste Stream: Segregate as "Toxic Organic Waste."
-
Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste container, as the cyclopropyl ring may facilitate exothermic decomposition.
-
Spill Cleanup:
-
Cover spill with vermiculite or sand.
-
Scoop into a jar.
-
Wipe surface with a soap/water solution, followed by a solvent wipe (ethanol) to remove lipophilic residues.
-
References
-
Yale University Environmental Health & Safety. Standard Operating Procedure: Phenol. (Establishes the PEG 400 decontamination standard). [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Phenol. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
